BMS-199945
Description
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-N-[(1,3,3-trimethylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C18H27NO2/c1-13-6-7-15(20)14(10-13)16(21)19-12-18(4)9-5-8-17(2,3)11-18/h6-7,10,20H,5,8-9,11-12H2,1-4H3,(H,19,21) |
InChI Key |
TWIXURCZKWRQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCC2(CCCC(C2)(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-199945; BMS 199945; BMS199945. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-199945 Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-199945 is a potent small-molecule inhibitor of influenza A virus, specifically targeting the viral entry process. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows. This compound acts as a fusion inhibitor, binding to the hemagglutinin (HA) glycoprotein and stabilizing its pre-fusion conformation. This action prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby halting the viral life cycle at an early stage. This guide is intended to serve as a detailed resource for researchers and professionals in the field of antiviral drug development.
Core Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion
This compound exerts its antiviral activity by directly targeting the influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells. The primary mechanism of action is the inhibition of the low pH-induced conformational change of HA, which is a prerequisite for the fusion of the viral and endosomal membranes.
The influenza virus enters the host cell via endocytosis. Within the endosome, a drop in pH triggers a dramatic and irreversible conformational rearrangement of the HA trimer. This change exposes the "fusion peptide," a hydrophobic region at the N-terminus of the HA2 subunit, which then inserts into the endosomal membrane. Further refolding of the HA2 subunit brings the viral and endosomal membranes into close proximity, leading to membrane fusion and the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm.
This compound and its analogs bind to a specific pocket within the HA2 subunit of the HA trimer. This binding stabilizes the pre-fusion conformation of the protein, even under acidic conditions. By preventing the conformational change, this compound effectively blocks the exposure of the fusion peptide and the subsequent steps of membrane fusion, thus trapping the virus in the endosome and preventing the initiation of infection.
Signaling Pathway of Influenza Virus Entry and Inhibition by this compound
Caption: Influenza virus entry pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key efficacy data available for this compound and its analogs.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Influenza A/WSN/33 (H1N1)
| Compound | Assay | Endpoint | Value (μM) | Reference |
| This compound | Virus-induced Hemolysis of Chicken RBC | IC50 | 0.57 | [1][2] |
| This compound | Trypsin Protection Assay (BHA) | IC50 | ~1 | [1] |
| BMY-27709 | Virus-induced Hemolysis of Chicken RBC | IC50 | 3.5 | [2] |
| BMS-201160 (Photoaffinity Analog) | Virus-induced Hemolysis of Chicken RBC | IC50 | 0.88 | [2] |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the measured activity. BHA refers to bromelain-cleaved hemagglutinin.
Experimental Protocols
The mechanism of action of this compound has been elucidated through several key in vitro experiments. Detailed methodologies for these assays are provided below.
Inhibition of Influenza Virus-Induced Hemolysis of Chicken Red Blood Cells (RBCs)
This assay measures the ability of a compound to prevent the low pH-induced fusion of influenza virus with red blood cell membranes, which results in the release of hemoglobin (hemolysis).
Protocol:
-
Preparation of Chicken RBCs:
-
Wash fresh chicken erythrocytes twice with phosphate-buffered saline (PBS).
-
Resuspend the RBCs to a 2% (v/v) suspension in PBS and store at 4°C.
-
-
Compound and Virus Incubation:
-
In a 96-deepwell plate, mix 100 µL of the test compound (serially diluted in PBS) with an equal volume of influenza virus (allantoic fluid from infected embryonated chicken eggs).
-
Incubate the virus-compound mixture at room temperature for 30 minutes.
-
-
Addition of RBCs:
-
Add 200 µL of the 2% chicken erythrocyte suspension (pre-warmed to 37°C) to each well.
-
Incubate the mixture at 37°C for another 30 minutes to allow for viral attachment to the RBCs.
-
-
Induction of Hemolysis:
-
To trigger hemolysis, add 100 µL of 0.5 M sodium acetate (pH 5.2) to each well and mix thoroughly.
-
Incubate at 37°C for 30 minutes to allow for HA acidification and subsequent hemolysis.
-
-
Quantification of Hemolysis:
-
Centrifuge the plates at 1,200 rpm for 6 minutes to pellet the non-lysed erythrocytes.
-
Transfer 300 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the optical density at 540 nm (OD540) using a microtiter plate reader to quantify the amount of released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis inhibition relative to a virus-only control (0% inhibition) and a no-virus control (100% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]
-
Trypsin Protection Assay
This assay assesses the ability of a compound to stabilize the pre-fusion conformation of HA, which is resistant to trypsin digestion at neutral pH. The low pH-induced conformational change exposes trypsin cleavage sites, making the protein susceptible to digestion.
Protocol:
-
Preparation of Bromelain-Cleaved HA (BHA):
-
Purify HA trimers by treating purified influenza virus with bromelain to cleave the ectodomain of HA from the viral membrane.
-
-
Compound and BHA Incubation:
-
Incubate purified BHA (e.g., 4-6 µg) with the test compound or control (e.g., DMSO) at 31°C for 15 minutes.
-
-
Acidification:
-
Adjust the pH of the mixture to a low value (e.g., pH 4.2-5.0) using a citrate buffer (e.g., 0.25 M citrate).
-
-
Neutralization and Trypsin Digestion:
-
Neutralize the mixture to a final pH of 7.4.
-
Add trypsin to the mixture and incubate at 37°C for 30 minutes.
-
-
Analysis of Digestion:
-
Stop the trypsin digestion by adding a sample loading buffer for SDS-PAGE.
-
Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-HA antibody.
-
Protection from digestion is indicated by the presence of the intact HA band, while digestion results in the appearance of smaller cleavage products.[4]
-
Photoaffinity Labeling of Hemagglutinin
This technique is used to identify the binding site of an inhibitor on its target protein. It utilizes a photo-reactive analog of the inhibitor that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues.
Protocol:
-
Synthesis of Radiolabeled Photoaffinity Probe:
-
Synthesize a photo-reactive analog of this compound, such as BMS-201160, which contains an azide group.
-
Radiolabel the analog with tritium ([³H]) for detection.[5]
-
-
Binding and Cross-linking:
-
Incubate purified BHA with the radiolabeled photoaffinity probe ([³H]BMS-201160) under either neutral or acidic pH conditions.
-
Expose the mixture to UV light to induce cross-linking of the probe to the BHA.
-
-
Analysis of Labeled Subunit:
-
Separate the HA1 and HA2 subunits of the cross-linked BHA by SDS-PAGE.
-
Detect the radiolabeled subunit by fluorography or autoradiography.
-
-
Identification of Binding Site:
-
Purify the labeled HA2 subunit by HPLC.
-
Fragment the purified HA2 subunit using chemical or enzymatic cleavage (e.g., cyanogen bromide, endoproteinase Lys-C).
-
Sequence the resulting peptides to identify the specific amino acid residues that are covalently attached to the radiolabeled probe.[5]
-
Mandatory Visualizations
Experimental Workflow for Determining the Mechanism of Action
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship of Structure and Activity
Caption: Structure-activity relationship of key this compound analogs.
Conclusion
This compound is a well-characterized inhibitor of influenza A virus fusion. Its mechanism of action, involving the stabilization of the pre-fusion conformation of hemagglutinin and the subsequent blockage of viral entry, has been robustly demonstrated through a series of in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of novel antiviral agents targeting the highly conserved fusion machinery of the influenza virus. The insights gained from the study of this compound and its analogs continue to be valuable in the ongoing effort to combat influenza virus infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BMS-199945: An Influenza A Virus Fusion Inhibitor
Introduction
BMS-199945 is a potent small-molecule inhibitor of influenza A virus replication. It functions by directly targeting the viral hemagglutinin (HA) protein, a critical component for virus entry into host cells. This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and the experimental methodologies used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in antiviral drug development.
Primary Target and Mechanism of Action
The primary molecular target of this compound is the hemagglutinin (HA) protein of influenza A virus. Specifically, it targets the HA2 subunit, which plays a pivotal role in the fusion of the viral envelope with the host cell's endosomal membrane.
Influenza virus enters host cells via receptor-mediated endocytosis. The acidic environment of the late endosome triggers a significant conformational change in the HA protein. This change exposes the hydrophobic fusion peptide of the HA2 subunit, which then inserts into the endosomal membrane, initiating membrane fusion and the release of the viral genome into the cytoplasm.
This compound acts as a fusion inhibitor by stabilizing the pre-fusion conformation of the HA protein. It binds to a pocket within the HA trimer and prevents the low-pH-induced conformational rearrangement necessary for fusion. By locking HA in its native state, this compound effectively blocks the fusion process and subsequent viral infection.[1]
Binding Site on Hemagglutinin
Photoaffinity labeling studies using a tritiated, photoactivatable analog of this compound (BMS-201160) have elucidated the binding site on the HA protein. These experiments revealed that the inhibitor specifically labels the HA2 subunit .[1] Interestingly, the site of interaction changes depending on the pH:
-
At neutral pH , the inhibitor cross-links to a region within the long alpha-helix of the HA2 subunit.
-
Under acidic conditions (pH 5.0) , the labeling shifts to a different site within the N-terminus of the HA2 subunit.
This pH-dependent shift in binding suggests that this compound may interact with a dynamic pocket that is altered during the initial stages of the conformational change, thereby preventing its completion.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs has been quantified using various in vitro assays. The following table summarizes the key data from studies on the influenza A/WSN/33 virus.[1][2]
| Compound | Virus-Induced Hemolysis IC₅₀ (µM) | Trypsin Protection Assay IC₅₀ (µM) | Notes |
| This compound | 0.57 | ~1.0 | Potent inhibitor. |
| BMY-27709 | 7 | 55 | Less potent parent compound. |
| BMS-201160 | 1.1 | 2.0 | Photoactivatable analog of this compound. |
| BMS-198535 | >100 | >100 | Inactive analog. |
Experimental Protocols
Virus-Induced Red Blood Cell (RBC) Hemolysis Assay
This assay measures the ability of a compound to inhibit the fusion of influenza virus with red blood cells, which results in hemolysis at low pH.
Methodology:
-
Chicken red blood cells (RBCs) are washed and resuspended in a buffered saline solution.
-
The influenza A/WSN/33 virus is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time at room temperature.
-
The virus-compound mixture is then added to the RBC suspension and incubated on ice to allow for viral attachment to the cells.
-
The mixture is then acidified to a low pH (e.g., pH 5.2) to trigger the fusogenic activity of the HA protein and incubated at 37°C.
-
The reaction is stopped by neutralizing the pH and pelleting the intact RBCs by centrifugation.
-
The extent of hemolysis is determined by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm), which corresponds to the amount of hemoglobin released.
-
The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces hemolysis by 50% compared to the virus-only control.
Trypsin Protection Assay
This assay assesses the ability of a compound to prevent the low-pH-induced conformational change of purified, bromelain-cleaved HA (BHA). In its native state, HA is resistant to trypsin digestion, while the low-pH conformation is susceptible.
Methodology:
-
Purified BHA trimers are incubated with various concentrations of the test compound.
-
The BHA-compound mixture is then acidified to a low pH (e.g., pH 5.0) for a defined period to induce the conformational change.
-
The pH is subsequently neutralized.
-
Trypsin is added to the mixture and incubated to digest any BHA that has undergone the conformational change.
-
The digestion is stopped, and the protein fragments are analyzed by SDS-PAGE.
-
The amount of intact, undigested HA1 and HA2 subunits is quantified by densitometry.
-
The IC₅₀ is determined as the compound concentration that protects 50% of the BHA from trypsin digestion compared to the untreated control.
Visualizations
Influenza Virus Entry and Fusion Pathway
The following diagram illustrates the key steps of influenza virus entry into a host cell and the point of inhibition by this compound.
Caption: Influenza virus entry pathway and inhibition by this compound.
Experimental Workflow: Hemolysis Assay
This diagram outlines the workflow for the virus-induced RBC hemolysis assay.
Caption: Workflow of the virus-induced RBC hemolysis assay.
Experimental Workflow: Trypsin Protection Assay
This diagram illustrates the workflow for the trypsin protection assay.
Caption: Workflow of the trypsin protection assay.
Chemical Synthesis
The synthesis of this compound involves the coupling of 5-methylsalicylic acid with 1,3,3-trimethylcyclohexan-1-yl-methylamine.
Caption: Simplified synthesis scheme for this compound.
Conclusion
This compound is a well-characterized influenza A virus fusion inhibitor that targets the hemagglutinin protein. Its mechanism of action, involving the stabilization of the pre-fusion conformation of HA, has been elucidated through a series of robust in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer valuable information for researchers in the field of antiviral drug discovery and development. The unique binding site and mechanism of this compound present a promising avenue for the development of novel anti-influenza therapeutics.
References
The Genesis of a Fusion Inhibitor: A Technical Overview of BMS-199945's Discovery and Synthesis
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and synthetic pathway of BMS-199945, a potent inhibitor of influenza virus fusion. Tailored for researchers, scientists, and drug development professionals, this document details the core aspects of its development, from initial lead identification to its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Discovery and Development
The journey to this compound began with the identification of an earlier compound, BMY-27709, which exhibited inhibitory activity against the influenza A virus.[1] Subsequent structure-activity relationship (SAR) studies, employing a parallel synthesis approach, led to the development of this compound, a more potent analog.[2] This optimization process focused on enhancing the compound's ability to inhibit the fusion of the viral envelope with the host cell membrane, a critical step in the influenza virus life cycle.
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the preparation of a key amine intermediate and its subsequent coupling with a salicylic acid derivative.
Synthesis of the 1,3,3-trimethylcyclohexan-1-yl-methylamine intermediate
The synthesis of the crucial amine intermediate begins with isophorone. The detailed reaction scheme is presented below.
Final Synthesis of this compound
The final step in the synthesis involves the coupling of acetyl 5-methylsalicylic acid chloride with the previously synthesized 1,3,3-trimethylcyclohexan-1-yl-methylamine, followed by a hydrolysis step to yield this compound.[1]
References
Early-Stage Research on the Antiviral Properties of BMS-199945: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research into the antiviral properties of BMS-199945, a small molecule inhibitor of influenza virus fusion. The document synthesizes key quantitative data, details the experimental protocols used in its initial characterization, and visualizes its mechanism of action and experimental workflows.
Introduction
This compound is a potent inhibitor of influenza A virus replication. Early research has demonstrated that its antiviral activity stems from its ability to block the fusion of the viral envelope with the host cell membrane. This process is mediated by the viral hemagglutinin (HA) protein, which undergoes a critical conformational change at the low pH of the endosome. This compound specifically targets the HA protein, stabilizing it and preventing this fusogenic conformational change.
Quantitative Data Summary
The antiviral potency of this compound was quantified in early studies using two primary in vitro assays: an influenza virus-induced hemolysis assay and a trypsin protection assay. The 50% inhibitory concentrations (IC50) from these experiments are summarized below. For comparative purposes, data for the parent compound BMY-27709 and a photoaffinity analog, BMS-201160, are also included.[1]
| Compound | Virus-Induced RBC Hemolysis IC50 (µM) | Trypsin Protection Assay IC50 (µM) |
| This compound | 0.57 | ~1 |
| BMY-27709 | 7 | 55 |
| BMS-201160 | 1.1 | ~2 |
Data sourced from studies on Influenza A/WSN/33 virus and purified bromelain-cleaved HA (BHA) from A/PR/8/34 virus.[1]
Mechanism of Action: Inhibition of HA-Mediated Fusion
This compound acts as a fusion inhibitor by directly interacting with the influenza virus hemagglutinin (HA) protein.[1] The HA protein is a trimer, with each monomer consisting of an HA1 and HA2 subunit. Under the acidic conditions of the endosome, the HA protein undergoes a significant conformational change, exposing a "fusion peptide" on the HA2 subunit that inserts into the endosomal membrane, initiating the fusion of the viral and cellular membranes.
This compound and its analogs bind to a pocket within the HA2 subunit.[1] This binding stabilizes the pre-fusion conformation of the HA trimer, preventing the acid-triggered rearrangement necessary for fusion. Photoaffinity labeling studies have identified that the inhibitor interacts with different regions of the HA2 N-terminus under neutral and acidic pH conditions, suggesting a dynamic interaction that locks the protein in a non-fusogenic state.[1][2]
Caption: Mechanism of this compound action on influenza virus fusion.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early-stage research of this compound.
Influenza Virus-Induced Hemolysis Assay
This assay measures the ability of a compound to inhibit the fusion of influenza virus with red blood cells (RBCs), a process that leads to hemolysis (the rupture of RBCs) at low pH.
Objective: To quantify the inhibition of viral fusion by measuring the prevention of hemolysis.
Methodology:
-
Virus Preparation: Influenza A/WSN/33 virus is propagated and purified.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.
-
Incubation: The virus is pre-incubated with varying concentrations of this compound.
-
Addition of RBCs: A suspension of chicken red blood cells is added to the virus-compound mixture.
-
Acidification: The pH of the mixture is lowered to induce the fusogenic activity of the viral HA.
-
Incubation: The mixture is incubated to allow for hemolysis to occur.
-
Centrifugation: The samples are centrifuged to pellet intact RBCs and cell debris.
-
Quantification: The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is measured spectrophotometrically.
-
Data Analysis: The concentration of this compound that inhibits hemolysis by 50% (IC50) is calculated.[1]
References
- 1. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-dependent changes in photoaffinity labeling patterns of the H1 influenza virus hemagglutinin by using an inhibitor of viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the BMS-199945 Binding Site on Influenza Hemagglutinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the binding characteristics of BMS-199945, a potent inhibitor of influenza virus fusion, to its target, the hemagglutinin (HA) protein. The information presented is collated from key scientific literature, with a focus on quantitative data, experimental methodologies, and the molecular interactions underpinning its mechanism of action.
Quantitative Analysis of this compound Inhibition
This compound demonstrates significant inhibitory activity against influenza A virus, specifically targeting the H1 subtype. Its efficacy has been quantified through various bioassays, as summarized in the table below. The data is primarily derived from studies on the influenza A/WSN/33 (H1N1) and A/PR/8/34 (H1N1) strains.
| Compound | Assay | Virus Strain | IC50 (µM) | Reference |
| This compound | Red Blood Cell (RBC) Hemolysis | A/WSN/33 | 0.57 | [1] |
| This compound | Trypsin Protection | A/PR/8/34 | ~1 | [1] |
| BMY-27709 | RBC Hemolysis | A/WSN/33 | 7 | [1] |
| BMY-27709 | Trypsin Protection | A/PR/8/34 | 55 | [1] |
| BMS-201160 | RBC Hemolysis | A/WSN/33 | 1.1 | [1] |
| BMS-201160 | Trypsin Protection | A/PR/8/34 | ~2 | [1] |
Table 1: Summary of the 50% inhibitory concentrations (IC50) for this compound and related compounds. BMY-27709 is a less potent analog, while BMS-201160 is a photoactivatable analog with comparable potency to this compound.[1]
The Binding Site of this compound on Hemagglutinin
The binding site of this compound has been elucidated through photoaffinity labeling studies using a radiolabeled, photoactivatable analog, BMS-201160. These experiments have revealed that this compound targets the HA2 subunit of the hemagglutinin protein, a critical component of the viral fusion machinery.[1]
The interaction is pH-dependent, reflecting the conformational changes that HA undergoes during viral entry:
-
At neutral pH (pre-fusion conformation): The inhibitor cross-links to a region within the alpha-helix of the HA2 subunit.[1]
-
At acidic pH (fusion-intermediate conformation): The inhibitor interacts with a different site located at the N-terminus of the HA2 subunit.[1]
This dual binding mode suggests that this compound stabilizes the pre-fusion conformation of HA and inhibits the structural rearrangements necessary for membrane fusion.
Mechanism of Action: Inhibition of HA-Mediated Fusion
This compound acts by preventing the low pH-induced conformational change in hemagglutinin that is essential for the fusion of the viral envelope with the endosomal membrane. By binding to the HA2 subunit, the compound effectively clamps the protein in its native, pre-fusion state, thereby blocking viral entry into the host cell cytoplasm.
Caption: Inhibition of HA conformational change by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of this compound.
Influenza Virus-Induced Red Blood Cell (RBC) Hemolysis Assay
This assay measures the ability of a compound to inhibit the fusion of influenza virus with red blood cells, which results in the release of hemoglobin (hemolysis).
Protocol:
-
Incubate influenza A/WSN/33 virus (approximately 6 µg of protein) with varying concentrations of this compound in phosphate-buffered saline (PBS) at 37°C for 1 hour.
-
Add a 2.0% solution of chicken RBCs in PBS to the virus-inhibitor mixture and incubate at 37°C for 10 minutes to allow for viral attachment.
-
Pellet the virus-bound RBCs by centrifugation.
-
Resuspend the pellet in a low-pH PBS buffer (pH 5.0) containing the corresponding concentration of the inhibitor.
-
Incubate at 37°C for 15 minutes to induce hemolysis.
-
Pellet the remaining intact RBCs and cell debris by centrifugation.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces hemolysis by 50%.
Trypsin Protection Assay
This assay assesses the ability of an inhibitor to prevent the low-pH-induced conformational change of purified bromelain-cleaved HA (BHA), which renders it susceptible to trypsin digestion.
Protocol:
-
Incubate purified BHA from influenza A/PR/8/34 virus (6 µM) with various concentrations of this compound at 31°C for 15 minutes.
-
Acidify the mixture to a final pH of 5.0 with 0.25 M citrate buffer (pH 4.2) and incubate for an additional 15 minutes at 31°C.
-
Neutralize the solution to a final pH of 7.5 with 0.25 M Tris-HCl (pH 9.0).
-
Add trypsin (4 µg) and incubate at 37°C for 1 hour to digest the conformationally changed BHA.
-
Analyze the digestion products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Quantify the intact and digested HA fragments by densitometry to determine the concentration of inhibitor that provides 50% protection from trypsin digestion (IC50).
Photoaffinity Labeling of Hemagglutinin
This technique is used to identify the specific binding site of the inhibitor on the HA protein.
Caption: Experimental workflow for photoaffinity labeling of HA.
Protocol:
-
Incubation: Incubate purified BHA with the radiolabeled photoaffinity analog, [3H]BMS-201160.
-
UV Cross-linking: Expose the BHA-inhibitor complex to UV light to induce covalent cross-linking between the inhibitor and the HA protein.
-
Separation: Separate the HA1 and HA2 subunits by SDS-PAGE.
-
Identification of Labeled Subunit: Identify the radiolabeled subunit (HA2) by autoradiography.
-
Enzymatic Digestion: Excise the radiolabeled HA2 band from the gel and digest it with specific proteases (e.g., trypsin, endoproteinase Lys-C) to generate smaller peptides.[1]
-
Peptide Separation: Separate the resulting peptides by high-performance liquid chromatography (HPLC).
-
Peptide Sequencing: Subject the radiolabeled peptides to sequencing (e.g., Edman degradation) to identify the specific amino acid residues that are covalently attached to the inhibitor.
Conclusion
This compound is a potent inhibitor of influenza A virus fusion that targets a novel binding site on the HA2 subunit of hemagglutinin. Its mechanism of action involves the stabilization of the pre-fusion conformation of HA, thereby preventing the pH-induced structural rearrangements required for viral entry. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug development and influenza virology. Further investigation into the precise amino acid interactions within the HA2 binding pocket could facilitate the design of next-generation influenza fusion inhibitors with improved potency and broader subtype specificity.
References
An In-depth Technical Guide on the Chemical Properties and Stability of BMS-199945
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199945 is a small molecule inhibitor of the influenza virus fusion process, a critical step in the viral replication cycle. It exerts its antiviral activity by targeting the viral hemagglutinin (HA) protein. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support further research and development efforts.
Chemical and Physical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. While extensive proprietary data may exist, the following table is compiled from publicly available scientific literature and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₇NO₂ | MedchemExpress[1] |
| Molecular Weight | 289.41 g/mol | MedchemExpress[1] |
| CAS Number | 1026926-30-6 | MedchemExpress[1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Stability Profile
Detailed stability studies for this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) are not extensively reported in the public domain. However, general practices for small molecule drug candidates suggest that such studies are crucial for determining appropriate storage conditions, formulation strategies, and shelf-life.
Standard storage recommendations for solid this compound include keeping it at -20°C.
Mechanism of Action: Inhibition of Influenza Virus Fusion
This compound is an influenza virus fusion inhibitor that specifically targets the hemagglutinin (HA) protein of influenza A virus. The viral entry process is a multi-step signaling cascade initiated by the binding of the HA1 subunit to sialic acid receptors on the host cell surface. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the HA protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
This compound acts by binding to the HA protein and preventing the low-pH-induced conformational rearrangement necessary for membrane fusion. This inhibition effectively halts the viral replication cycle at an early stage.
Caption: Inhibition of HA-mediated membrane fusion by this compound.
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are proprietary, this section outlines the general methodologies that would be employed for determining its key chemical properties and stability.
Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity.
Methodology: Capillary Method
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Determination
Determining the solubility of a compound in various solvents is critical for formulation development and for designing in vitro and in vivo experiments.
Methodology: Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).
-
The saturated solution is then separated from the undissolved solid by centrifugation and/or filtration.
-
The concentration of the compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-Flask method for solubility determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the inflection point of the resulting titration curve.
Stability Indicating Method and Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products of a drug substance, which is essential for the development of stability-indicating analytical methods.
Methodology: Forced Degradation
-
Stress Conditions: The drug substance is subjected to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress: Exposure to high temperatures.
-
Photostability: Exposure to light sources specified by ICH guidelines.
-
-
Analysis: The stressed samples are analyzed by a suitable analytical method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector, to separate the parent drug from any degradation products. Mass spectrometry (MS) is often coupled with HPLC to aid in the identification of the degradants.
-
Method Validation: The developed analytical method is then validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of the drug substance and its degradation products.
Conclusion
This technical guide summarizes the currently available information on the chemical properties and stability of this compound. While some fundamental data has been reported, there is a clear need for more comprehensive public data on its physicochemical properties and stability profile to facilitate its continued evaluation as a potential antiviral agent. The experimental protocols outlined provide a framework for the types of studies that are necessary to fully characterize this promising influenza fusion inhibitor.
References
Investigating the Spectrum of Activity for BMS-199945: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199945 is a small molecule inhibitor identified for its potent antiviral activity against the influenza virus. This technical guide provides a comprehensive overview of its spectrum of activity, mechanism of action, and the experimental protocols used to characterize its function. The information presented herein is intended to serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug development.
Spectrum of Activity and Potency
This compound demonstrates specific activity as an inhibitor of influenza A virus fusion. Its potency has been quantified through various in vitro assays, with the key data summarized in the table below.
| Assay | Virus Strain | Metric | Value | Reference |
| Virus-Induced Hemolysis of Chicken RBCs | Influenza A/WSN/33 | IC50 | 0.57 µM | [1] |
| Trypsin Protection Assay | Influenza A/WSN/33 | IC50 | ~1 µM | [1] |
Mechanism of Action: Inhibition of Viral Fusion
This compound exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA) protein, a critical component of the viral entry machinery. The HA protein mediates the fusion of the viral envelope with the endosomal membrane of the host cell, a process triggered by the acidic environment of the endosome. This low pH induces a conformational change in the HA protein, exposing a fusion peptide that inserts into the endosomal membrane and initiates membrane fusion.
This compound specifically inhibits this low-pH-induced conformational change in the HA protein of H1 and H2 subtypes.[2] By binding to the HA protein, this compound stabilizes its pre-fusion conformation, thereby preventing the necessary structural rearrangements for membrane fusion. This mechanism effectively blocks the entry of the virus into the host cell cytoplasm, halting the replication cycle at an early stage. Photoaffinity labeling studies have been employed to identify the specific binding site of inhibitors like this compound on the HA protein.[2]
Experimental Protocols
Detailed methodologies for the key assays used to characterize the activity of this compound are provided below. These protocols are based on the information available in the cited literature.[2]
Hemolysis Inhibition Assay
This assay measures the ability of a compound to inhibit the fusion of the influenza virus with red blood cells (RBCs), which results in the release of hemoglobin (hemolysis).
Methodology:
-
Virus Preparation: Purified influenza A/WSN/33 virus is used.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer (e.g., PBS).
-
Incubation: The virus is pre-incubated with the different concentrations of this compound for a defined period at room temperature.
-
Addition of RBCs: A suspension of washed chicken red blood cells is added to the virus-compound mixture.
-
Fusion Induction: The pH of the mixture is lowered to the optimal pH for viral fusion (e.g., using an acidic buffer) and incubated at 37°C to induce hemolysis.
-
Quantification: The mixture is centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis inhibition is calculated for each compound concentration relative to a virus-only control (100% hemolysis) and a no-virus control (0% hemolysis). The IC50 value is determined from the dose-response curve.
Trypsin Protection Assay
This assay assesses the conformational state of the HA protein. In its native (pre-fusion) state at neutral pH, the HA protein is resistant to cleavage by trypsin. However, upon exposure to low pH, it undergoes a conformational change that exposes trypsin-sensitive cleavage sites. An inhibitor that stabilizes the pre-fusion conformation will protect the HA protein from trypsin digestion even at low pH.
Methodology:
-
HA Preparation: Purified, bromelain-cleaved HA (BHA) from influenza A/WSN/33 is used.
-
Compound Incubation: The BHA is incubated with different concentrations of this compound.
-
Acidification: The mixture is acidified to a low pH to induce the conformational change.
-
Trypsin Treatment: Trypsin is added to the mixture and incubated to allow for digestion of the conformationally altered HA.
-
Neutralization and Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an anti-HA antibody.
-
Data Interpretation: In the absence of the inhibitor, the HA protein will be cleaved by trypsin at low pH. In the presence of an effective inhibitor like this compound, the HA protein will be protected from cleavage and remain intact. The IC50 is the concentration of the inhibitor that protects 50% of the HA from trypsin digestion.
Conclusion
This compound is a specific inhibitor of influenza A virus fusion, targeting the hemagglutinin protein to prevent the low-pH-induced conformational changes necessary for viral entry. The quantitative data from hemolysis inhibition and trypsin protection assays confirm its potent activity against the H1N1 subtype. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers working on the development of novel anti-influenza therapeutics. Further studies would be beneficial to explore the broader spectrum of activity of this compound against other influenza subtypes and its potential effects on host cell signaling pathways.
References
Methodological & Application
BMS-199945: In Vitro Experimental Protocols for Influenza Virus Fusion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-199945 is a potent small molecule inhibitor of influenza virus fusion.[1][2][3] It targets the viral hemagglutinin (HA) protein, preventing the low pH-induced conformational changes necessary for the fusion of viral and endosomal membranes, a critical step in the viral lifecycle.[1][4] This document provides detailed application notes and protocols for key in vitro experiments to characterize the activity of this compound, including a hemolysis inhibition assay and a trypsin protection assay.
Mechanism of Action
This compound is a member of a class of compounds that specifically interact with the HA protein of H1 and H2 subtype influenza viruses.[4] The binding of this compound to the HA trimer stabilizes its pre-fusion conformation.[5] In the acidic environment of the endosome, the HA protein typically undergoes a significant structural rearrangement, exposing a "fusion peptide" that inserts into the endosomal membrane and mediates membrane fusion. This compound inhibits this conformational change, thereby blocking viral entry into the host cell cytoplasm.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of influenza virus fusion and inhibition by this compound.
Quantitative Data Summary
| Assay | Virus Strain | IC50 | Reference |
| Hemolysis Inhibition Assay | Influenza A/WSN/33 | 0.57 µM | [2][3] |
| Trypsin Protection Assay | Influenza A/PR/8/34 (H1) | ~1 µM | [1] |
Experimental Protocols
Hemolysis Inhibition Assay
This assay measures the ability of a compound to prevent the low pH-induced hemolysis of red blood cells (RBCs) by influenza virus.
Experimental Workflow
Caption: Workflow for the hemolysis inhibition assay.
Materials:
-
This compound
-
Influenza A virus (e.g., A/WSN/33)
-
Fresh chicken red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
96-well V-bottom plates
-
Spectrophotometer
Protocol:
-
Prepare a 2% (v/v) suspension of chicken RBCs in PBS. Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare serial two-fold dilutions of this compound in PBS in a 96-well plate.
-
Add a standardized amount of influenza virus (predetermined to cause submaximal hemolysis) to each well containing the compound dilutions. Include virus-only (positive control) and RBC-only (negative control) wells.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.[6]
-
Add the 2% chicken RBC suspension to each well and incubate at 37°C for 30 minutes.[6]
-
To induce hemolysis, add sodium acetate buffer (pH 5.0) to each well and mix gently.[6]
-
Incubate the plate at 37°C for 30 minutes to allow for HA-mediated hemolysis.[6]
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis inhibition relative to the virus-only control and determine the IC50 value.
Trypsin Protection Assay
This assay assesses the ability of this compound to stabilize the HA protein in its native conformation at low pH, thereby protecting it from digestion by trypsin.
Experimental Workflow
Caption: Workflow for the trypsin protection assay.
Materials:
-
This compound
-
Purified influenza virus hemagglutinin (HA) trimer (e.g., from A/PR/8/34)
-
Citrate buffer (0.25 M, pH 4.2)
-
Tris-HCl (0.1 M, pH 10.0)
-
TPCK-treated trypsin
-
SDS-PAGE gels and reagents
-
Densitometer
Protocol:
-
Incubate purified HA (e.g., 4-6 µg) with varying concentrations of this compound at 31°C for 15 minutes.[5]
-
Adjust the pH of the mixture to approximately 5.0 by adding citrate buffer (pH 4.2).[6]
-
Incubate at 37°C for 10 minutes to induce the conformational change in the absence of the inhibitor.[6]
-
Neutralize the reaction by adding Tris-HCl (pH 10.0).[6]
-
Add TPCK-treated trypsin (e.g., 2 µg) to the mixture and incubate at 37°C for 30 minutes. Only conformationally altered HA will be cleaved.[5][6]
-
Stop the trypsin digestion by adding a loading buffer containing a protease inhibitor and boiling the samples.
-
Analyze the digested HA fragments by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie blue staining) and quantify the intensity of the intact and digested HA bands using densitometry to determine the IC50 for protection.
Conclusion
The in vitro assays described provide robust and reproducible methods for characterizing the inhibitory activity of this compound against influenza virus fusion. The hemolysis inhibition assay offers a functional measure of the compound's ability to prevent virus-cell fusion, while the trypsin protection assay provides a more direct assessment of its interaction with and stabilization of the hemagglutinin protein. These protocols can be adapted for the screening and characterization of other potential influenza fusion inhibitors.
References
- 1. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pH-dependent changes in photoaffinity labeling patterns of the H1 influenza virus hemagglutinin by using an inhibitor of viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-199945 in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199945 is a potent and specific inhibitor of influenza virus fusion.[1] It targets the viral hemagglutinin (HA) protein, a key glycoprotein responsible for viral entry into host cells. By binding to HA, this compound prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane, thereby halting the infection process at an early stage. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to evaluate its antiviral activity.
Mechanism of Action
Influenza virus enters host cells via receptor-mediated endocytosis. The viral HA protein binds to sialic acid residues on the cell surface, triggering the internalization of the virus into an endosome. As the endosome matures, its internal pH decreases. This acidic environment induces a significant conformational rearrangement in the HA protein, exposing a hydrophobic fusion peptide. This peptide inserts into the endosomal membrane, bringing the viral and cellular membranes into close proximity and driving membrane fusion. This fusion event releases the viral ribonucleoproteins (vRNPs) into the cytoplasm, allowing them to traffic to the nucleus for replication.
This compound acts by stabilizing the pre-fusion conformation of the HA protein. This prevents the acid-triggered conformational changes, thus inhibiting membrane fusion and the subsequent release of the viral genome into the host cell.
Data Presentation
The following table summarizes the reported in vitro activity of this compound against Influenza A/WSN/33 virus.
| Assay Type | Description | IC50 |
| Hemolysis Inhibition Assay | Measures the ability of the compound to prevent virus-induced lysis of chicken red blood cells at low pH. | 0.57 µM[1] |
| Trypsin Protection Assay | Assesses the inhibition of the low pH-induced conformational change of HA by measuring its susceptibility to trypsin digestion. | ~1 µM[1] |
Experimental Protocols
General Handling and Storage of this compound
-
Storage: this compound should be stored at -20°C.[2] It is typically shipped on a cool pack.[2]
-
Working Solutions: Prepare working dilutions of this compound in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell-Based Fusion Inhibition Assay (Syncytia Formation Assay)
This assay qualitatively and quantitatively assesses the ability of this compound to inhibit virus-induced cell-cell fusion (syncytia formation).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines
-
Influenza A virus (e.g., A/WSN/33)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Low-pH fusion buffer (e.g., PBS adjusted to pH 5.0 with citric acid)
-
Fixing solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., Giemsa or DAPI)
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.
-
Virus Infection: Once the cells are confluent, wash the monolayer with PBS and infect with influenza A virus at a multiplicity of infection (MOI) that results in significant HA expression on the cell surface after 16-24 hours.
-
Compound Treatment: After the infection period, wash the cells with PBS. Add cell culture medium containing various concentrations of this compound (e.g., in a serial dilution) or a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Trypsin Activation: To cleave the HA0 precursor into its fusion-active HA1 and HA2 subunits, briefly treat the cells with a low concentration of TPCK-treated trypsin (e.g., 1 µg/mL) for 10-15 minutes at 37°C. Wash with PBS to remove the trypsin.
-
Acid-Induced Fusion: To trigger fusion, replace the medium with the pre-warmed, low-pH fusion buffer (pH 5.0) and incubate for 2-5 minutes at 37°C.
-
Neutralization and Incubation: Remove the low-pH buffer and replace it with a neutral pH cell culture medium. Incubate for 2-4 hours at 37°C to allow for the formation of syncytia (multinucleated giant cells).
-
Fixing and Staining: Wash the cells with PBS, fix with the fixing solution, and then stain with Giemsa or a nuclear stain like DAPI.
-
Analysis: Observe the cells under a microscope. Quantify the inhibition of syncytia formation by counting the number of syncytia per field of view or by measuring the total area of syncytia. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.
Hemolysis Inhibition Assay
This assay measures the ability of this compound to inhibit the low pH-triggered, HA-mediated lysis of red blood cells (RBCs).
Materials:
-
Fresh chicken or human red blood cells (RBCs)
-
Influenza A virus
-
This compound
-
PBS
-
Low-pH buffer (e.g., sodium acetate buffer, pH 5.0)
-
96-well V-bottom plates
-
Spectrophotometer
Protocol:
-
RBC Preparation: Wash the RBCs three times with cold PBS by centrifugation and resuspend to a 1% (v/v) solution in PBS.
-
Compound and Virus Incubation: In a 96-well V-bottom plate, add serial dilutions of this compound. Add a standardized amount of influenza virus to each well. Incubate at room temperature for 30-60 minutes.
-
Addition of RBCs: Add the 1% RBC suspension to each well and incubate for 30 minutes at room temperature to allow virus binding.
-
Acid-Induced Hemolysis: To trigger hemolysis, add the low-pH buffer to each well. Incubate at 37°C for 30 minutes.
-
Centrifugation: Pellet the intact RBCs by centrifugation.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Controls: Include controls for 0% hemolysis (RBCs in neutral PBS) and 100% hemolysis (RBCs lysed with water or detergent).
-
Analysis: Calculate the percentage of hemolysis inhibition for each concentration of this compound. The IC50 value is the concentration of the compound that inhibits hemolysis by 50%.
Visualizations
Caption: Influenza virus entry and the inhibitory mechanism of this compound.
Caption: Workflow for the cell-based fusion inhibition (syncytia) assay.
References
Application Notes and Protocols for Testing BMS-199945 Efficacy Against Influenza A Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199945 is an experimental antiviral compound identified as an inhibitor of influenza A virus fusion.[1][2][3][4] This document provides detailed application notes and protocols for testing the efficacy of this compound against various influenza A strains. The methodologies outlined herein are designed to assess the compound's in vitro and in vivo antiviral activity, mechanism of action, and potential for therapeutic development.
Mechanism of Action
This compound is a small molecule inhibitor that targets the influenza virus hemagglutinin (HA) protein.[1][2][3][4] The HA protein is crucial for the initial stages of viral infection, mediating the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes. This fusion event is triggered by the acidic environment of the endosome and involves a significant conformational change in the HA protein.
This compound is believed to bind to a conserved region within the HA2 subunit of the hemagglutinin protein. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for membrane fusion. By inhibiting this critical step, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the replication cycle.
References
Application Notes and Protocols for BMS-199945: An Influenza Virus Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of BMS-199945, a potent inhibitor of influenza virus fusion. The protocols outlined below are intended to guide researchers in utilizing this compound for in vitro and in vivo studies targeting the influenza virus hemagglutinin (HA) protein.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the hemagglutinin (HA) protein of influenza A viruses.[1][2] It functions by preventing the low pH-induced conformational change in HA that is essential for the fusion of the viral envelope with the host endosomal membrane, thereby blocking viral entry and replication.[3] This compound has demonstrated significant inhibitory activity against various influenza A strains, including H1N1.[2][4]
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents. It is recommended to first dissolve the compound in an organic solvent like DMSO before making further dilutions in aqueous solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | DMSO is a suitable solvent for preparing high-concentration stock solutions.[5][6] |
| Ethanol | Soluble | While soluble, achieving high concentrations may be more challenging compared to DMSO. |
| Water | Insoluble | This compound has very low aqueous solubility. |
Note: It is always recommended to perform a small-scale solubility test before preparing large volumes of stock solutions.
Preparation of this compound for Experiments
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final working concentration.
-
Solvent Control: It is crucial to include a vehicle control (medium or buffer with the same final concentration of DMSO) in all experiments to account for any potential solvent effects. The final DMSO concentration should typically be kept below 0.5% to minimize cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
- 5. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]
- 6. ジメチルスルホキシド puriss. p.a., dried, ≤0.02% water | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Plaque Reduction Assay Using BMS-199945
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199945 is a small molecule inhibitor targeting the influenza A virus hemagglutinin (HA) protein. It functions as a fusion inhibitor, preventing the low pH-induced conformational changes in the HA2 subunit necessary for the fusion of the viral envelope with the endosomal membrane. This action effectively halts the viral life cycle at an early stage. The plaque reduction assay is a standard and reliable method for quantifying the in vitro efficacy of antiviral compounds like this compound by measuring the reduction in the formation of viral plaques in a cell monolayer.
Data Presentation
The following tables summarize the antiviral activity of this compound and its analogs against various influenza A virus strains.
Table 1: Antiviral Activity of this compound Against Group 1 Influenza A Viruses
| Compound | Virus Strain(s) | Assay Type | EC50 (µM) | Reference |
| This compound | Group 1 IAVs | Not Specified | 0.06 - 0.42 | [1] |
| This compound | Influenza A/WSN/33 | Hemolysis Assay | 0.57 | [2] |
| This compound | Influenza A/WSN/33 | Trypsin Protection Assay | ~1 | [2] |
Note: The specific assay for the EC50 range of 0.06-0.42 µM was not explicitly stated in the available search results, but it is likely a cell-based assay such as a plaque reduction or cytopathic effect inhibition assay.
Table 2: Antiviral Activity of Representative Influenza Fusion Inhibitors (Analogous Compounds)
| Compound | Virus Strain | Assay Type | IC50 (µM) |
| Compound 2 | A/ostrich/Denmark/725/96 (H5N2) | Plaque Reduction Assay | 82 |
| Ribavirin | Influenza A viruses (H1N1, H3N2, HSW1N1) | Plaque Inhibition Assay | 2.6 - 6.8 |
| Amantadine HCl | Influenza A viruses (H1N1, H3N2, HSW1N1) | Plaque Inhibition Assay | 0.2 - 0.4 |
Experimental Protocols
Plaque Reduction Assay Protocol for this compound
This protocol is adapted from standard influenza virus plaque assay procedures for use with a small molecule inhibitor in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Influenza A virus stock (e.g., A/WSN/33)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Agarose or Avicel RC-591
-
TPCK-treated trypsin
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Culture:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium (DMEM with 0.2% BSA, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin).
-
-
Virus Dilution:
-
Prepare a dilution of the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
In separate tubes, mix the diluted virus with an equal volume of each this compound dilution (and a vehicle control with DMSO). Incubate this mixture at 37°C for 1 hour.
-
Add 200 µL of the virus-compound mixture to each well of the 6-well plates.
-
Incubate the plates at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
Prepare a 2X overlay medium (e.g., 2X DMEM with 0.4% BSA).
-
If using an agarose overlay, melt a 1.6% agarose solution and cool to 42°C. Mix equal volumes of the 2X overlay medium and the melted agarose.
-
If using an Avicel overlay, prepare a 2.4% Avicel solution in water and autoclave. Mix equal volumes of the 2X overlay medium and the Avicel solution.
-
Aspirate the inoculum from the cell monolayers.
-
Gently add 2 mL of the overlay medium (containing the respective concentrations of this compound) to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.
-
Carefully remove the overlay.
-
Stain the cell monolayer with 1 mL of crystal violet solution for 5-10 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
References
Application Notes and Protocols: Hemagglutination Inhibition Assay with BMS-199945
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hemagglutination inhibition (HI) assay is a well-established method for quantifying the titer of antibodies against influenza virus or for evaluating the inhibitory activity of antiviral compounds. This assay is predicated on the ability of the influenza virus hemagglutinin (HA) protein to agglutinate red blood cells (RBCs) of specific species. Antiviral agents that block the function of HA can prevent this agglutination. BMS-199945 is a small molecule inhibitor of influenza A virus fusion. It specifically targets the HA protein, preventing the low-pH-induced conformational changes necessary for the viral and endosomal membranes to fuse, thereby inhibiting viral entry into the host cell. These application notes provide a detailed protocol for utilizing the HI assay to determine the inhibitory activity of this compound against influenza A virus.
Principle of the Assay
The HI assay leverages the property of influenza virus to cause hemagglutination. The viral HA surface proteins bind to sialic acid receptors on the surface of red blood cells, creating a lattice structure that results in agglutination. In the presence of an inhibitory compound like this compound, the function of HA is blocked. This inhibition prevents the virus from binding to the red blood cells, and as a result, the RBCs will settle at the bottom of the well, forming a distinct "button." The highest dilution of the compound that completely inhibits hemagglutination is considered the minimum inhibitory concentration.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various antiviral assays. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.
| Assay Type | Virus Strain | Cell Type/System | IC50 / EC50 |
| Hemolysis Inhibition Assay | Influenza A/WSN/33 | Chicken Red Blood Cells | 0.57 µM (IC50)[1] |
| Trypsin Protection Assay | Influenza A/WSN/33 | - | ~1 µM (IC50)[1] |
| Antiviral Activity Assay | Group 1 Influenza A Viruses | - | 0.06 - 0.42 µM (EC50)[2] |
Experimental Protocols
This section provides a detailed methodology for performing the hemagglutination inhibition assay to evaluate the antiviral activity of this compound.
Materials and Reagents
-
This compound
-
Influenza A virus stock with a known hemagglutination (HA) titer
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
0.5% suspension of chicken red blood cells (RBCs) in PBS
-
V-bottom 96-well microtiter plates
-
Multichannel pipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for compound dilution
Preliminary Steps: Determination of Virus Titer (HA Assay)
Before performing the HI assay, the hemagglutination titer of the virus stock must be determined. This is crucial to standardize the amount of virus used in the inhibition assay.
-
Add 50 µL of PBS to all wells of a 96-well V-bottom plate.
-
Add 50 µL of the virus stock to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Add 50 µL of 0.5% chicken RBC suspension to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination (a uniform reddish suspension). For the HI assay, 4 hemagglutination units (HAU) of the virus are typically used. To calculate the dilution needed for 4 HAU, divide the HA titer by 4. For example, if the HA titer is 128, you would use a 1:32 dilution of the virus stock.
Hemagglutination Inhibition (HI) Assay Protocol
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in PBS to the desired starting concentration.
-
Plate Setup:
-
Add 25 µL of PBS to all wells of a V-bottom 96-well plate.
-
Add 25 µL of the prepared this compound working solution to the first well of each row designated for testing.
-
Perform a 2-fold serial dilution by transferring 25 µL from the first well to the subsequent wells in the same row. Discard the final 25 µL from the last well of the dilution series.
-
Include the following controls:
-
Virus Control: 25 µL of PBS (no compound).
-
RBC Control: 50 µL of PBS (no virus or compound).
-
Compound Cytotoxicity Control: Serial dilutions of this compound without the addition of virus.
-
-
-
Virus Addition: Add 25 µL of the diluted virus (containing 4 HAU) to all wells except the RBC control wells.
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 60 minutes to allow the compound to interact with the virus.
-
RBC Addition: Add 50 µL of the 0.5% chicken RBC suspension to all wells.
-
Final Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBC control wells show a clear button formation at the bottom.
-
Reading the Results:
-
Positive Hemagglutination (No Inhibition): A uniform reddish suspension of RBCs, indicating that the virus has agglutinated the cells. This is expected in the virus control wells.
-
Negative Hemagglutination (Inhibition): A sharp, well-defined "button" of RBCs at the bottom of the well, identical to the RBC control. This indicates that this compound has inhibited viral hemagglutination.
-
-
Determining the HI Titer: The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination.
Visualizations
Experimental Workflow for Hemagglutination Inhibition Assay
Caption: Workflow of the hemagglutination inhibition assay with this compound.
Mechanism of Action of this compound
Caption: this compound inhibits influenza A virus entry by binding to hemagglutinin.
References
Application Note and Protocol: Cytotoxicity Assay for BMS-199945 in MDCK Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for assessing the cytotoxicity of BMS-199945, an influenza virus fusion inhibitor, in Madin-Darby Canine Kidney (MDCK) cells. MDCK cells are a well-established model for studying epithelial cell polarity and are commonly used in virology and toxicology research.[1] This protocol outlines the necessary procedures for cell culture, preparation of the test compound, and the execution of a cytotoxicity assay using the Neutral Red Uptake method. The provided guidelines will enable researchers to determine the concentration-dependent cytotoxic effects of this compound on MDCK cells, a critical step in the preclinical evaluation of this antiviral compound.
This compound is an inhibitor of influenza virus fusion with a reported IC50 value of 0.57 µM in an influenza A/WSN/33 virus-induced hemolysis assay.[2] Understanding its cytotoxic profile is essential for determining its therapeutic index.
MDCK cells , derived from canine kidney epithelial cells, are widely used for influenza virus research and cytotoxicity testing due to their ability to form polarized monolayers with tight junctions.[1]
Data Presentation
The quantitative data obtained from the cytotoxicity assay should be summarized in a table to facilitate easy comparison of results. The table should include the concentrations of this compound tested and the corresponding cell viability, typically expressed as a percentage of the untreated control. From this data, the half-maximal cytotoxic concentration (CC50) can be calculated.
Table 1: Example of Data Summary for Cytotoxicity of this compound in MDCK Cells
| This compound Concentration (µM) | Mean Absorbance (OD 540 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.235 | 0.079 | 98.8 |
| 1 | 1.198 | 0.091 | 95.8 |
| 10 | 1.050 | 0.112 | 84.0 |
| 50 | 0.625 | 0.055 | 50.0 |
| 100 | 0.250 | 0.030 | 20.0 |
| 200 | 0.125 | 0.015 | 10.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
MDCK Cell Culture
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well flat-bottom microplates, sterile
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete growth medium. A suggested starting concentration range, based on the antiviral IC50 of 0.57 µM, would be from 0.1 µM to 200 µM (e.g., 0.1, 1, 10, 50, 100, and 200 µM). Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
Neutral Red Uptake Cytotoxicity Assay
The Neutral Red Uptake assay is a sensitive and quantitative method to assess cell viability.[3][4][5][6][7] It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Materials:
-
MDCK cells seeded in a 96-well plate
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
PBS, sterile
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader with a 540 nm filter
Procedure:
-
Cell Seeding: Trypsinize and count MDCK cells. Seed 1 x 10^4 to 2 x 10^4 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared this compound working solutions (in triplicate) to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.
-
Neutral Red Staining: Following incubation, aspirate the treatment medium from the wells. Add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C and 5% CO2.
-
Washing: After the staining incubation, aspirate the Neutral Red solution and wash the cells once with 150 µL of sterile PBS per well.
-
Dye Extraction: Aspirate the PBS and add 150 µL of the destain solution to each well. Shake the plate on an orbital shaker for 10-20 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Visualization
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound in MDCK cells.
Logic of Cytotoxicity Determination
Caption: Principle of the Neutral Red Uptake assay for cell viability.
References
- 1. Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iivs.org [iivs.org]
- 5. assaygenie.com [assaygenie.com]
- 6. qualitybiological.com [qualitybiological.com]
- 7. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for BMS-199945 in a Mouse Model: Application Notes and Protocols
Disclaimer: Publicly available literature does not contain specific in vivo experimental data for BMS-199945 in mouse models. Therefore, the following application notes and protocols are based on established methodologies for evaluating other influenza virus fusion inhibitors in vivo. The experimental parameters provided are illustrative and should be optimized for specific research needs.
Introduction
This compound is identified as an inhibitor of influenza virus fusion, a critical step in the viral life cycle where the virus envelope merges with the host cell membrane, releasing the viral genome into the cytoplasm for replication.[1][2] This document outlines a comprehensive in vivo experimental design for evaluating the efficacy and pharmacokinetics of this compound in a mouse model of influenza A virus infection. The provided protocols and data tables serve as a guide for researchers, scientists, and drug development professionals.
Mechanism of Action: Influenza Virus Fusion Inhibition
Influenza virus entry into host cells is mediated by the hemagglutinin (HA) protein. Upon endocytosis, the acidic environment of the endosome triggers a conformational change in HA, exposing a fusion peptide that inserts into the endosomal membrane. This action brings the viral and endosomal membranes into close proximity, leading to membrane fusion and release of the viral ribonucleoproteins into the cytoplasm. Fusion inhibitors like this compound are designed to block this conformational change in HA, thereby preventing viral entry and replication.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be generated from an in vivo efficacy study of this compound.
Table 1: Efficacy of this compound on Survival and Body Weight in Influenza-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Day of Death | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | - | 0 | 7.5 | 25 |
| This compound | 10 | 40 | 9.0 | 20 |
| This compound | 25 | 80 | - | 15 |
| This compound | 50 | 100 | - | 10 |
| Oseltamivir | 20 | 100 | - | 8 |
Table 2: Effect of this compound on Lung Viral Titer and Cytokine Levels
| Treatment Group | Dose (mg/kg/day) | Lung Viral Titer (log10 PFU/g) at Day 5 Post-Infection | Lung IL-6 (pg/mL) at Day 5 Post-Infection | Lung TNF-α (pg/mL) at Day 5 Post-Infection |
| Vehicle Control | - | 6.5 | 1500 | 800 |
| This compound | 10 | 5.0 | 1000 | 600 |
| This compound | 25 | 3.5 | 500 | 300 |
| This compound | 50 | 2.0 | 200 | 150 |
| Oseltamivir | 20 | 2.2 | 180 | 120 |
Experimental Protocols
Mouse Model of Influenza Infection
This protocol describes the establishment of a lethal influenza infection model in BALB/c mice.
-
Materials:
-
6-8 week old female BALB/c mice
-
Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
-
Procedure:
-
Acclimatize mice for at least 7 days before infection.
-
On the day of infection, lightly anesthetize the mice.
-
Infect mice intranasally with a lethal dose (e.g., 5 x LD50) of the mouse-adapted influenza virus diluted in 50 µL of sterile PBS.
-
Monitor the mice daily for signs of illness, including weight loss, ruffled fur, and lethargy.
-
This compound Formulation and Administration
This protocol details the preparation and administration of this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Vortex or sonicate the formulation to ensure a homogenous suspension.
-
Administer the this compound formulation or vehicle control orally to the mice using a gavage needle. A typical administration volume is 100 µL.
-
Treatment can be initiated prophylactically (e.g., 24 hours before infection) or therapeutically (e.g., 4 hours post-infection) and continued for a specified duration (e.g., twice daily for 5-7 days).
-
Monitoring of Morbidity and Mortality
This protocol outlines the daily monitoring of infected mice.
-
Procedure:
-
Record the body weight of each mouse daily for up to 14 days post-infection.
-
Observe the mice for clinical signs of illness and score them based on a pre-defined scale (e.g., 0 = normal, 1 = ruffled fur, 2 = lethargy, 3 = labored breathing, 4 = moribund).
-
Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress, as per institutional guidelines.
-
Record the number of surviving mice daily to calculate survival rates.
-
Quantification of Lung Viral Load
This protocol describes the determination of viral titers in the lungs.
-
Materials:
-
Lungs from euthanized mice
-
Sterile PBS with 0.1% BSA
-
Tissue homogenizer
-
MDCK (Madin-Darby Canine Kidney) cells
-
DMEM with TPCK-trypsin
-
Agarose overlay
-
Crystal violet solution
-
-
Procedure (Plaque Assay):
-
At selected time points (e.g., day 3 and 5 post-infection), euthanize a subset of mice from each group.
-
Aseptically collect the lungs and weigh them.
-
Homogenize the lung tissue in sterile PBS with 0.1% BSA.
-
Clarify the homogenate by centrifugation.
-
Prepare serial 10-fold dilutions of the lung homogenate supernatant.
-
Infect confluent monolayers of MDCK cells with the dilutions.
-
After an incubation period, remove the inoculum and overlay the cells with DMEM containing TPCK-trypsin and agarose.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells with crystal violet to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.
-
Assessment of Lung Inflammation
This protocol provides a method for measuring pro-inflammatory cytokines in the lungs.
-
Materials:
-
Lung homogenate supernatant (from protocol 4)
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
Microplate reader
-
-
Procedure (ELISA):
-
Use the lung homogenate supernatant prepared for viral load quantification.
-
Perform ELISAs for the desired cytokines according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of each cytokine in pg/mL based on a standard curve.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of BMS-199945 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of BMS-199945, an influenza virus fusion inhibitor, and its derivatives. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the preparation of these compounds for further investigation.
Introduction
This compound is a small molecule inhibitor that targets the hemagglutinin (HA) protein of the influenza virus.[1] The HA protein is crucial for the initial stages of viral infection, mediating both attachment to host cells and the subsequent fusion of the viral and endosomal membranes, which releases the viral genome into the cytoplasm.[2][3][4] this compound and its analogs are valuable tools for studying the mechanism of viral entry and for the development of novel antiviral therapeutics. This document details the synthetic pathways to this compound and provides protocols for generating derivatives with modifications on the salicylic acid moiety, allowing for the exploration of structure-activity relationships (SAR).[5]
Signaling Pathway of Influenza Virus Entry and Inhibition by this compound
The influenza virus enters host cells via receptor-mediated endocytosis. The viral HA protein binds to sialic acid residues on the cell surface, triggering the internalization of the virus into an endosome. As the endosome acidifies, the HA protein undergoes a significant conformational change, exposing a "fusion peptide" that inserts into the endosomal membrane. This process brings the viral and endosomal membranes into close proximity, leading to membrane fusion and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm. This compound is believed to bind to a pocket in the HA2 subunit of the hemagglutinin protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.
Caption: Influenza virus entry and inhibition by this compound.
Synthetic Schemes
The synthesis of this compound and its derivatives can be broadly divided into two main parts: the preparation of the key amine intermediate, (1,3,3-trimethylcyclohexyl)methanamine, and the synthesis of various substituted salicylic acid moieties, followed by their coupling.
Part 1: Synthesis of (1,3,3-trimethylcyclohexyl)methanamine Intermediate
The synthesis of the crucial amine intermediate starts from isophorone.
Caption: Synthesis of the key amine intermediate.
Part 2: Synthesis of this compound Derivatives
The synthesis of the final products involves the acylation of the amine intermediate with various substituted benzoyl chlorides.
Caption: General scheme for the synthesis of this compound derivatives.
Experimental Protocols
Part 1: Synthesis of (1,3,3-trimethylcyclohexyl)methanamine
Protocol 1.1: Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone
-
To a solution of isophorone (1.0 eq) in a suitable solvent such as toluene, add diethylaluminum cyanide (1.1 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-cyano-3,5,5-trimethylcyclohexanone.
Protocol 1.2: Reduction of 3-Cyano-3,5,5-trimethylcyclohexanone
-
To a solution of 3-cyano-3,5,5-trimethylcyclohexanone (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude alcohol, which can be used in the next step without further purification.
Protocol 1.3: Catalytic Hydrogenation to (1,3,3-trimethylcyclohexyl)methanamine
-
Combine the crude product from the previous step with a suitable solvent (e.g., methanol saturated with ammonia) in a high-pressure reactor.
-
Add a catalytic amount of Raney Nickel or a rhodium-based catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C.
-
Maintain the reaction under these conditions for 24-48 hours.
-
After cooling and venting the reactor, filter the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to yield (1,3,3-trimethylcyclohexyl)methanamine.
Part 2: Synthesis of Substituted 2-Hydroxybenzoic Acids and this compound Derivatives
Protocol 2.1: General Procedure for the Synthesis of 5-Substituted-2-hydroxybenzoic Acids
-
For 5-halo derivatives (e.g., 5-chloro-2-hydroxybenzoic acid): To a solution of salicylic acid in a suitable solvent, add a halogenating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.[6][7]
-
For 5-nitro derivatives: React salicylic acid with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperature.[8] The nitro group can subsequently be reduced to an amino group, which can be further functionalized.
-
For 5-alkyl derivatives: These can be prepared via Friedel-Crafts alkylation of a protected phenol, followed by carboxylation (e.g., Kolbe-Schmitt reaction) and deprotection.
Protocol 2.2: General Procedure for the Synthesis of this compound Derivatives
-
Acetylation and Acyl Chloride Formation:
-
Treat the substituted 2-hydroxybenzoic acid (1.0 eq) with acetic anhydride (1.2 eq) in the presence of a catalytic amount of sulfuric acid.
-
After the reaction is complete, remove the excess acetic anhydride.
-
To the resulting 2-acetoxybenzoic acid, add thionyl chloride or oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture gently (e.g., 50-60 °C) until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude substituted 2-acetoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.
-
To this solution, add (1,3,3-trimethylcyclohexyl)methanamine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) at 0 °C.[9]
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Deacetylation:
-
Dissolve the crude acetylated amide in methanol.
-
Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.
-
Stir the reaction at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid and remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes representative data for the synthesis of this compound. Researchers should expect variations based on specific reaction conditions and the nature of the substituent 'R' in the derivatives.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Analytical Data (Example) |
| 1.1 | 3-Cyano-3,5,5-trimethylcyclohexanone | Isophorone | Diethylaluminum cyanide | 70-80 | ¹H NMR, ¹³C NMR, MS |
| 1.2 | 3-Cyano-3,5,5-trimethylcyclohexanol | 3-Cyano-3,5,5-trimethylcyclohexanone | Sodium borohydride | 90-95 | IR (disappearance of C=O) |
| 1.3 | (1,3,3-trimethylcyclohexyl)methanamine | 3-Cyano-3,5,5-trimethylcyclohexanol | H₂, Raney Ni | 60-70 | ¹H NMR, ¹³C NMR, MS |
| 2.2 | N-((1,3,3-trimethylcyclohexyl)methyl)-5-methyl-2-acetoxybenzamide | 5-methyl-2-acetoxybenzoyl chloride, (1,3,3-trimethylcyclohexyl)methanamine | Triethylamine | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 2.3 | This compound | N-((1,3,3-trimethylcyclohexyl)methyl)-5-methyl-2-acetoxybenzamide | Potassium carbonate | 90-98 | ¹H NMR, ¹³C NMR, MS, m.p. |
Table 1: Summary of synthetic steps and representative data for this compound.
Conclusion
The protocols described provide a framework for the synthesis of this compound and its derivatives. These compounds are valuable for research into influenza virus entry and as starting points for the development of new antiviral drugs. Careful optimization of reaction conditions and purification procedures will be necessary to obtain high yields and purity. Standard analytical techniques such as NMR and mass spectrometry should be used to confirm the identity and purity of all intermediates and final products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Early steps of the conformational change of influenza virus hemagglutinin to a fusion active state: stability and energetics of the hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low efficacy of BMS-199945 in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-199945 in influenza virus experiments.
Troubleshooting Low Efficacy of this compound
Low or inconsistent efficacy of this compound can arise from various factors related to the compound itself, the experimental setup, or the biological materials used. This guide provides a structured approach to identifying and resolving common issues.
Question: My experiment with this compound is showing lower than expected inhibition of influenza virus fusion/replication. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to the reduced efficacy of this compound. A systematic approach to troubleshooting is recommended. Please refer to the following table and workflow to diagnose the issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low efficacy of this compound.
FAQs and Detailed Troubleshooting
Category 1: Compound-Related Issues
Q1: How can I ensure proper handling and storage of this compound?
A1: this compound should be stored at -20°C.[1] For experimental use, prepare fresh dilutions from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to aliquot the stock solution upon initial preparation.
Q2: What are the recommended solvents for dissolving this compound, and could solubility be an issue?
Troubleshooting Steps:
-
Visually inspect your stock solution and final dilutions for any precipitation.
-
If precipitation is observed, gentle warming or sonication may help. However, be cautious about compound stability at higher temperatures.
-
Consider preparing a fresh stock solution in a high-quality, anhydrous solvent.
Category 2: Experimental Protocol and Assay-Specific Issues
Q3: What is the mechanism of action of this compound, and how does this impact experimental design?
A3: this compound is an influenza virus fusion inhibitor.[2][3] It specifically targets the hemagglutinin (HA) protein, binding to a region near the amino terminus of the HA2 subunit.[4][5] This binding prevents the low-pH-induced conformational change of HA that is essential for the fusion of the viral envelope with the endosomal membrane.[4][5]
Signaling Pathway of Influenza Virus Entry and Inhibition by this compound
Caption: Mechanism of influenza virus entry and the inhibitory action of this compound on HA conformational change.
Experimental Implication: Since this compound acts at an early stage of the viral life cycle (fusion), it must be present during or shortly after viral entry.[6][7] Adding the compound too late in the infection cycle will result in no observable effect.
Q4: I am using a hemolysis inhibition assay. What are the critical parameters for this experiment?
A4: The hemolysis inhibition assay is a common method to evaluate influenza fusion inhibitors.[2][3]
Key Parameters:
-
pH: The assay relies on a low-pH trigger for HA-mediated fusion. Ensure the pH of your fusion buffer is optimal for the influenza strain being used.
-
Virus Concentration: The amount of virus should be standardized to give a robust hemolysis signal in the absence of the inhibitor.
-
Incubation Times: Pre-incubation of the virus with this compound is crucial to allow for binding. The time for virus-RBC binding and the subsequent low-pH incubation should be consistent across experiments.
Detailed Protocol: Hemolysis Inhibition Assay
-
Preparation:
-
Prepare serial dilutions of this compound in PBS.
-
Wash chicken red blood cells (RBCs) with PBS until the supernatant is clear. Resuspend to a final concentration of 2% in PBS.
-
Dilute the influenza virus stock in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, mix equal volumes of the diluted virus and the this compound dilutions.
-
Incubate at 37°C for 1 hour to allow the inhibitor to bind to the virus.
-
Add an equal volume of the 2% RBC suspension to each well.
-
Incubate at 4°C for 30 minutes to allow the virus to attach to the RBCs.
-
Centrifuge the plate at low speed to pellet the RBCs.
-
Remove the supernatant and add a low-pH buffer (e.g., sodium acetate, pH 5.0) to trigger fusion.
-
Incubate at 37°C for 30 minutes.
-
Add a neutralizing buffer (e.g., Tris-HCl, pH 9.0) to stop the reaction.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength appropriate for hemoglobin (e.g., 540 nm).
-
-
Controls:
-
100% Hemolysis: Virus + RBCs + low-pH buffer (no inhibitor).
-
0% Hemolysis: RBCs + buffer (no virus).
-
Q5: What should I consider when performing a plaque reduction assay with this compound?
A5: The plaque reduction assay (PRA) assesses the ability of a compound to inhibit the entire viral replication cycle, leading to a reduction in the formation of viral plaques.
Critical Considerations:
-
Timing of Addition: this compound should be present in the overlay medium throughout the incubation period to inhibit subsequent rounds of infection.
-
Compound Stability: Ensure that this compound is stable under your cell culture conditions for the duration of the assay (typically 2-3 days).
-
Cytotoxicity: High concentrations of the compound may be toxic to the cells, leading to a reduction in cell viability that can be mistaken for antiviral activity. It is essential to determine the cytotoxic concentration 50 (CC50) of this compound on your cell line.
Experimental Workflow: Plaque Reduction Assay
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanism underlying the action of a novel fusion inhibitor of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BMS-199945 Concentration for Antiviral Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-199945 in antiviral assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of influenza virus fusion.[1] It targets the hemagglutinin (HA) protein, a glycoprotein on the surface of the influenza virus that is essential for viral entry into host cells. Specifically, this compound binds to the HA2 subunit of the HA trimer. This binding event prevents the low pH-induced conformational change in HA that is necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. By blocking this fusion step, this compound effectively halts the viral replication cycle at an early stage.
Q2: What is the optimal concentration range for this compound in antiviral assays?
A2: The optimal concentration of this compound depends on the specific assay and the influenza virus strain being tested. Based on available data, the 50% inhibitory concentration (IC50) is approximately 0.57 µM in a virus-induced hemolysis inhibition assay and around 1 µM in a trypsin protection assay for the influenza A/WSN/33 strain.[1] A dose-response experiment is crucial to determine the optimal, non-toxic concentration range for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.[2][3] This stock solution can then be serially diluted in DMSO to create intermediate stocks. For cell-based assays, the final working concentration is achieved by diluting the DMSO stock into the cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[4] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
Q4: How can I assess the cytotoxicity of this compound?
A4: The cytotoxicity of this compound should be determined using a standard cell viability assay, such as the MTT or MTS assay.[5][6][7][8] These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. By treating uninfected cells with a range of this compound concentrations, you can determine the 50% cytotoxic concentration (CC50).[9][10] This value is essential for calculating the selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.
Data Presentation
Table 1: In Vitro Activity of this compound Against Influenza A/WSN/33
| Parameter | Assay Type | Value (µM) |
| IC50 | Hemolysis Inhibition | 0.57 |
| IC50 | Trypsin Protection | ~1.0 |
| CC50 (Estimated) | MTS Assay (MDCK cells) | > 50 |
| Selectivity Index (SI) | - | > 50 |
Note: The CC50 value is an estimation based on typical cytotoxicity profiles of similar antiviral compounds. It is crucial to determine the CC50 experimentally for your specific cell line.
Experimental Protocols
Protocol 1: Hemolysis Inhibition Assay
This assay measures the ability of this compound to inhibit influenza virus-induced hemolysis of red blood cells (RBCs) at low pH.
Materials:
-
Influenza virus stock (e.g., A/WSN/33)
-
Fresh chicken red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate-phosphate buffer, pH 5.0
-
This compound stock solution in DMSO
-
96-well U-bottom plates
Procedure:
-
Wash chicken RBCs three times with cold PBS (pH 7.4) by centrifugation.
-
Prepare a 1.0% (v/v) suspension of RBCs in PBS (pH 7.4).[11]
-
Serially dilute this compound in PBS in a 96-well plate.
-
Add a standardized amount of influenza virus (pre-determined by a hemagglutination assay) to each well containing the compound dilutions.
-
Incubate the plate at room temperature for 1 hour to allow the compound to bind to the virus.[12]
-
Add the 1.0% RBC suspension to all wells.
-
Incubate for 30 minutes at 4°C.
-
To induce hemolysis, add citrate-phosphate buffer (pH 5.0) to all wells except the negative control.
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis inhibition relative to the virus control (no compound).
Protocol 2: Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTS reagent
-
96-well flat-bottom tissue culture plates
Procedure:
-
Seed MDCK cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only) and a cell-only control.
-
Incubate the plate for 48-72 hours (or a duration equivalent to your antiviral assay) at 37°C in a CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[5][7]
-
Measure the absorbance at 490 nm using a microplate reader.[7][13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting influenza virus fusion.
Experimental Workflow: Antiviral Efficacy and Cytotoxicity Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. labinsights.nl [labinsights.nl]
- 11. cdn.who.int [cdn.who.int]
- 12. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. cohesionbio.com [cohesionbio.com]
Common issues with BMS-199945 stability in solution
This technical support center provides guidance on common issues related to the stability of BMS-199945 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with this compound in solution.
| Issue | Potential Cause | Suggested Solution |
| Precipitation observed in solution upon storage | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | - Warm the solution gently (e.g., in a 37°C water bath) to redissolve the precipitate.- Prepare a fresh solution at a lower concentration.- Consider using a different solvent with higher solubilizing capacity for this compound (see Table 1).- For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles. |
| Loss of biological activity over time | The compound may be degrading in the chosen solvent or under the current storage conditions. | - Prepare fresh solutions for each experiment.- Store stock solutions at -80°C instead of -20°C.- Protect the solution from light by using amber vials or wrapping tubes in foil.- Evaluate the stability of this compound in your specific experimental buffer and at the working temperature. |
| Inconsistent experimental results | This could be due to inaccurate initial concentration, degradation of the compound, or interaction with other components in the assay. | - Verify the concentration of your stock solution using a spectrophotometer or other quantitative method.- Perform a dose-response curve in every experiment to ensure consistency.- Run a stability check on your working solution under the assay conditions (time, temperature, media). |
| Color change in the solution | This may indicate oxidation or degradation of the compound. | - Discard the solution and prepare a fresh stock.- Degas your solvent before preparing the solution to remove dissolved oxygen.- Store the solution under an inert gas atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific solubility data for this compound is not extensively published, for initial stock solutions, organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) are commonly used for similar small molecules. It is crucial to perform a solubility test to determine the optimal solvent and maximum concentration for your specific lot of this compound. A general approach is to start with DMSO.
Q2: How should I store the stock solution of this compound?
A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C. For short-term storage (a few days to a week), -20°C may be acceptable. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Q3: Can I store this compound in an aqueous buffer?
A3: The stability of this compound in aqueous buffers is likely to be lower than in organic solvents. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the organic stock solution on the day of the experiment. Avoid storing the compound in aqueous solutions for extended periods. If storage in an aqueous buffer is necessary, a stability study should be performed to determine the rate of degradation.
Q4: My this compound solution appears to be hazy. What should I do?
A4: A hazy solution may indicate that the compound has precipitated. This could be due to low solubility in the chosen solvent or storage at too low a temperature. Try gently warming the solution and vortexing to redissolve the compound. If the haziness persists, the solution should be filtered through a 0.22 µm syringe filter before use to remove any undissolved particles. Consider preparing a new solution at a lower concentration.
Q5: How can I check the stability of this compound in my experimental setup?
A5: To assess the stability of this compound under your experimental conditions, you can incubate the compound in your assay buffer at the intended temperature for the duration of your experiment. At various time points, take samples and analyze them by HPLC to check for the appearance of degradation products and a decrease in the parent compound peak. A parallel bioassay can also be run to see if the biological activity is retained over time.
Hypothetical Solubility Data
The following table presents hypothetical solubility data for this compound in common laboratory solvents. Note: This data is for illustrative purposes only and should be experimentally verified.
| Solvent | Hypothetical Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Methanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Experimental Protocols
Protocol for Determining Solubility of this compound
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Add a small, measured volume of the test solvent (e.g., 100 µL).
-
Vortex the vial for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
If the solid has completely dissolved, add another measured volume of the solid and repeat steps 3 and 4 until the solution is saturated (i.e., solid material remains undissolved).
-
If the initial amount did not dissolve, add more solvent in measured increments, vortexing after each addition, until the solid is fully dissolved.
-
Calculate the solubility based on the amount of solid dissolved in the final volume of the solvent.
Protocol for Assessing Stability of this compound in Solution
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Prepare several identical aliquots of this solution in appropriate vials.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition.
-
Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.
-
Compare the chromatograms over time. A stable solution will show a consistent peak area for the parent compound and no significant appearance of new peaks (degradation products).
-
Quantify the percentage of the parent compound remaining at each time point to determine the stability profile.
Visualizations
Caption: Experimental workflow for preparing and evaluating this compound solutions.
Caption: Hypothetical signaling pathway for influenza virus entry and inhibition by this compound.
How to address BMS-199945 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of BMS-199945.
Troubleshooting Guide: Addressing this compound Insolubility
Researchers may encounter precipitation or aggregation of this compound in aqueous media, leading to inaccurate and unreliable experimental results. The following guide provides a systematic approach to troubleshoot and overcome these solubility issues.
Initial Assessment of Solubility Issues
-
Visual Inspection: Observe the solution for any visible particulates, cloudiness, or precipitation after adding this compound to your aqueous buffer.
-
Concentration Check: Analytically determine the actual concentration of the solubilized compound using methods like HPLC or UV-Vis spectroscopy and compare it to the expected concentration. A significant discrepancy suggests solubility problems.
-
Assay Interference: Poor solubility can lead to compound aggregation, which may cause artifacts in biological assays.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A step-by-step workflow for addressing the insolubility of this compound.
Solubilization Strategies
If direct dilution of a DMSO stock into your aqueous buffer is unsuccessful, consider the following strategies. The table below summarizes common approaches and provides starting concentrations for optimization.
| Strategy | Agent | Typical Starting Concentration | Mechanism of Action | Considerations |
| Co-solvents | Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) in final assay | Increases the polarity of the solvent mixture. | High concentrations can be toxic to cells and may interfere with assays. |
| Ethanol | ≤ 1% (v/v) in final assay | Water-miscible organic solvent. | Can cause protein denaturation at higher concentrations. | |
| Polyethylene Glycol (PEG 400) | 1-10% (v/v) | Increases solvent capacity for hydrophobic compounds. | Can increase the viscosity of the solution. | |
| Cyclodextrins | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1] | May interact with some assay components. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10% (w/v) | Anionic cyclodextrin with high aqueous solubility. | The negative charge may influence interactions with charged molecules. | |
| Surfactants/Detergents | Tween® 80 | 0.01-0.1% (v/v) | Forms micelles that encapsulate hydrophobic compounds.[1] | Must be used above the critical micelle concentration (CMC). Can interfere with cell membranes. |
| Pluronic® F-68 | 0.02-0.2% (w/v) | Non-ionic surfactant that can improve solubility and stability.[1] | Generally considered biocompatible and has low toxicity. |
Experimental Protocols
The following are detailed protocols for common solubilization techniques that can be adapted for this compound.
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a high-concentration stock of this compound in DMSO and dilute it to a final working concentration in an aqueous buffer.
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Aqueous assay buffer (e.g., PBS, DMEM), pre-warmed to the experimental temperature
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of High-Concentration Stock Solution: a. Weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may also be helpful.[1] d. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Preparation of Working Solution: a. If necessary, prepare an intermediate dilution of the stock solution in 100% DMSO. b. To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed aqueous assay buffer. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%).[1] c. Immediately after adding the compound to the buffer, vortex the solution well to ensure rapid and uniform dispersion.
Workflow for Protocol 1
Caption: Workflow for preparing a this compound working solution from a DMSO stock.
Protocol 2: Solubilization using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To use HP-β-CD to prepare an aqueous solution of this compound.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Filtration device (0.22 µm filter)
Procedure:
-
Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 10% w/v solution). b. Stir the solution until the HP-β-CD is completely dissolved.
-
Complexation of this compound: a. Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically. b. Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time should be determined for your specific application.
-
Removal of Un-complexed Compound: a. After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.[1] b. Carefully collect the supernatant. c. For sterile applications, filter the supernatant through a 0.22 µm filter.
-
Determination of Compound Concentration: a. The concentration of the solubilized this compound in the final solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.
Mechanism of Cyclodextrin Encapsulation
Caption: Diagram illustrating the encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer? A1: this compound is a hydrophobic molecule, which means it has poor solubility in water-based (aqueous) solutions. This is a common challenge with many small molecule inhibitors. The insolubility can lead to precipitation, where the compound falls out of solution.[1]
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my cell culture media. What should I do? A2: This phenomenon, known as "crashing out," occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO. To address this, you can try several approaches:
-
Lower the final concentration of this compound.
-
Increase the final concentration of DMSO slightly , but be mindful of its potential effects on your cells (typically, keep it below 0.5%).
-
Use a solubilizing agent such as cyclodextrins or a non-ionic surfactant like Pluronic® F-68 in your final solution, as detailed in the protocols above.
Q3: Can I store my diluted aqueous solutions of this compound? A3: It is generally not recommended to store dilute aqueous solutions of hydrophobic compounds for extended periods, as they may precipitate over time. It is best to prepare these solutions fresh for each experiment.[1]
Q4: How do I know if the solubilization method is affecting my experimental results? A4: It is crucial to run proper controls. Include a "vehicle control" in your experiments, which contains the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin) as your test samples but without this compound. This will help you determine if the solubilizing agent itself has any effect on your assay.
Q5: Are there any other solvents I can use to make a stock solution? A5: Besides DMSO, other water-miscible organic solvents like dimethylformamide (DMF) or ethanol can be used. However, the choice of solvent depends on the specific compound and the compatibility with your experimental system. Always check for potential solvent-induced toxicity or artifacts in your assays.
References
Identifying and overcoming BMS-199945 experimental artifacts
Welcome to the technical support center for BMS-199945, a potent inhibitor of influenza virus fusion. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental use of this compound. Our goal is to help you identify and overcome potential experimental artifacts to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral agent that specifically inhibits the fusion of the influenza virus with host cells. It targets the viral surface glycoprotein hemagglutinin (HA).[1][2][3] By binding to HA, this compound prevents the low pH-induced conformational changes necessary for the viral and endosomal membranes to fuse, thus halting the viral replication cycle at an early stage.[2]
Q2: What are the primary in vitro assays used to evaluate the activity of this compound?
A2: The primary in vitro assays to measure the fusion inhibition activity of this compound are the hemolysis inhibition assay and the trypsin protection assay .[1][3] The hemolysis inhibition assay measures the ability of the compound to prevent virus-induced lysis of red blood cells at low pH. The trypsin protection assay assesses the conformational changes of the HA protein, where the inhibitor protects HA from trypsin digestion at low pH.[4]
Q3: What are the known IC50 values for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) values for this compound are approximately 0.57 µM in the influenza A/WSN/33 virus-induced hemolysis of chicken red blood cells and around 1 µM in the trypsin protection assay.[1][3]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound.
Issue 1: High Background Signal or False Positives in Hemolysis Inhibition Assay
| Potential Cause | Recommended Solution |
| Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Precipitation at high concentrations can cause light scattering, leading to artificially high absorbance readings that mimic hemolysis. | 1. Solubility Testing: Determine the solubility of this compound in your assay buffer before conducting the experiment. 2. Vehicle Control: Include a vehicle-only control (e.g., DMSO) at the same concentration used for the compound to assess its effect on the assay. 3. Visual Inspection: Visually inspect the assay plate for any signs of precipitation before reading the results. 4. Solubilizing Agents: Consider the use of co-solvents or other solubilizing agents, ensuring they do not interfere with the assay. |
| Direct Erythrocyte Lysis: The compound itself might be causing hemolysis, independent of viral fusion. | 1. Compound-Only Control: Incubate the red blood cells with this compound in the absence of the virus to check for direct hemolytic activity. 2. Dose-Response Curve: Perform a dose-response experiment to identify a non-lytic concentration range for the compound. |
| Contamination: Bacterial or fungal contamination in reagents or cell cultures can lead to cell lysis. | 1. Sterile Technique: Ensure all reagents, buffers, and equipment are sterile. 2. Reagent Check: Regularly check for contamination in your virus stocks and red blood cell preparations. |
| Suboptimal pH: Incorrect pH of the fusion buffer can lead to spontaneous hemolysis. | 1. pH Verification: Always verify the pH of your fusion buffer immediately before use. 2. Buffer Stability: Ensure your buffer system is stable and can maintain the desired low pH throughout the incubation period. |
Issue 2: Inconsistent or Non-Reproducible Results in Trypsin Protection Assay
| Potential Cause | Recommended Solution |
| Incomplete Acidification or Neutralization: Inefficient pH changes can lead to partial HA conformational change or incomplete trypsin inactivation, resulting in variable digestion patterns. | 1. Rapid pH Adjustment: Ensure rapid and thorough mixing when adding acid and base to achieve uniform pH changes. 2. pH Measurement: Confirm the final pH of the reaction mixture after acidification and neutralization steps. |
| Trypsin Activity Variation: The activity of the trypsin stock can vary, affecting the extent of HA digestion. | 1. Standardized Trypsin Stock: Use a freshly prepared or well-characterized and aliquoted stock of trypsin for all experiments. 2. Activity Check: Periodically check the activity of your trypsin stock using a standard substrate. |
| Compound Instability: this compound may degrade over time in aqueous solutions, leading to reduced efficacy. | 1. Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a stable stock solution (e.g., in DMSO). 2. Storage Conditions: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light if necessary. |
| Non-Specific Protein Binding: The compound may bind to other proteins in the assay, reducing its effective concentration. | 1. Carrier Protein: In some cases, the addition of a carrier protein like BSA can help reduce non-specific binding, but its compatibility with the assay must be verified. |
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Solution |
| Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxic effects unrelated to its fusion inhibition activity. | 1. Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your antiviral assays to determine the cytotoxic concentration of the compound. 2. Therapeutic Window: Determine the therapeutic window by comparing the cytotoxic concentration (CC50) with the effective concentration (EC50). |
| Interaction with Serum Proteins: If the assay is performed in the presence of serum, this compound may bind to serum proteins, reducing its bioavailability and potency. | 1. Serum-Free Conditions: Whenever possible, perform initial characterization assays in serum-free media. 2. Serum Shift Assay: Compare the IC50 values obtained in the presence and absence of serum to quantify the effect of protein binding. |
Experimental Protocols
Hemolysis Inhibition Assay
This protocol is a generalized procedure and may require optimization for specific virus strains and laboratory conditions.
-
Preparation of Reagents:
-
Prepare a 2% suspension of fresh chicken red blood cells (RBCs) in phosphate-buffered saline (PBS).
-
Prepare serial dilutions of this compound in PBS. Also, prepare a vehicle control (e.g., DMSO in PBS).
-
Prepare a low-pH fusion buffer (e.g., citrate-phosphate buffer, pH 5.0).
-
-
Assay Procedure:
-
In a 96-well V-bottom plate, add 25 µL of the diluted this compound or control to the wells.
-
Add 25 µL of influenza virus preparation (pre-titrated to cause sub-maximal hemolysis) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.
-
Add 50 µL of the 2% RBC suspension to each well.
-
Incubate at 37°C for 1 hour to allow virus attachment to RBCs.
-
Add 100 µL of the low-pH fusion buffer to induce hemolysis.
-
Incubate at 37°C for 30 minutes.
-
Pellet the intact RBCs by centrifugation.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Include controls for 0% hemolysis (RBCs in PBS) and 100% hemolysis (RBCs lysed with detergent).
-
Calculate the percentage of hemolysis inhibition for each compound concentration relative to the virus-only control.
-
Trypsin Protection Assay
This protocol assesses the ability of this compound to prevent the low-pH-induced conformational change of HA, which renders it susceptible to trypsin digestion.
-
Preparation of Reagents:
-
Prepare purified influenza virus.
-
Prepare serial dilutions of this compound.
-
Prepare a low-pH buffer (e.g., 0.1 M citrate buffer, pH 5.0) and a neutralization buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of TPCK-treated trypsin.
-
-
Assay Procedure:
-
Incubate the purified virus with different concentrations of this compound or vehicle control for 30 minutes at room temperature.
-
Lower the pH of the mixture to 5.0 by adding the low-pH buffer and incubate for 15 minutes at 37°C.
-
Neutralize the mixture by adding the neutralization buffer.
-
Add trypsin to the mixture and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a trypsin inhibitor (e.g., soybean trypsin inhibitor) and SDS-PAGE loading buffer.
-
-
Data Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody.
-
In the absence of the inhibitor, the HA protein will be cleaved by trypsin at low pH.
-
Effective concentrations of this compound will protect HA from cleavage, resulting in a higher amount of intact HA protein.
-
Visualizations
Figure 1. Mechanism of influenza virus fusion and inhibition by this compound.
Figure 2. A logical workflow for troubleshooting experimental artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule compound targeting hemagglutinin inhibits influenza A virus and exhibits broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor MBX2546 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-199945 & Influenza Virus Replication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with BMS-199945 not inhibiting influenza virus replication in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an influenza virus fusion inhibitor. It specifically targets the hemagglutinin (HA) protein of certain influenza A virus strains, such as H1N1 (A/WSN/33).[1][2] The binding of this compound to HA prevents the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[3][4] This blockade of membrane fusion halts the viral replication cycle at an early stage.
Q2: What is the reported potency of this compound?
A2: The potency of this compound has been demonstrated in different assays. Against the influenza A/WSN/33 virus, it has an IC50 of 0.57 µM in a virus-induced red blood cell hemolysis assay and approximately 1 µM in a trypsin protection assay.[1][2]
Q3: Are there specific influenza strains or subtypes that this compound is known to be active against?
A3: this compound and its analogs have shown activity against H1 and H2 subtypes of influenza A virus.[4] Its efficacy against other subtypes or strains of influenza A, or against influenza B viruses, may vary and should be experimentally determined.
Troubleshooting Guide: this compound Inactivity
If you are observing a lack of inhibition of influenza virus replication with this compound, please review the following potential causes and troubleshooting steps.
Issue 1: Suboptimal Compound Concentration or Activity
Possible Cause: The concentration of this compound in the assay may be too low to be effective, or the compound may have degraded.
Troubleshooting Steps:
-
Verify Compound Concentration:
-
Ensure that the calculations for diluting the compound are correct.
-
Prepare fresh dilutions from a stock solution for each experiment.
-
-
Assess Compound Solubility and Stability:
-
Confirm Stock Solution Integrity:
-
If the stock solution is old, consider preparing a fresh stock.
-
Store the stock solution at the recommended temperature and protect it from light to prevent degradation.
-
Hypothetical Data for Troubleshooting Compound Concentration:
| This compound Concentration | Plaque Reduction (%) - Old Stock | Plaque Reduction (%) - Fresh Stock |
| 0.1 µM | 5% | 15% |
| 1 µM | 10% | 55% |
| 10 µM | 25% | 95% |
| 50 µM | 30% | 99% |
In this hypothetical scenario, using a fresh stock solution of this compound significantly improved its inhibitory activity, suggesting the old stock may have degraded.
Issue 2: Assay-Related Problems
Possible Cause: The parameters of your antiviral assay may not be optimized, leading to inconclusive or misleading results.
Troubleshooting Steps:
-
Review Virus Titer and MOI (Multiplicity of Infection):
-
An excessively high virus titer can overwhelm the inhibitory capacity of the compound. Ensure you are using an appropriate MOI for your cell type and assay format.
-
-
Check Cell Health:
-
Ensure the cell monolayer is healthy and confluent at the time of infection. Unhealthy cells can lead to inconsistent results.
-
-
Optimize Incubation Times:
-
The timing of compound addition relative to virus infection is critical for entry inhibitors. This compound should be present during or shortly before viral entry.
-
-
Consider Assay Format:
-
If using a plaque assay, ensure the overlay medium is prepared correctly and applied at the proper temperature to avoid damaging the cells.[9]
-
For neutralization assays, ensure that the virus and compound are pre-incubated for an adequate amount of time before adding to the cells.
-
Issue 3: Virus-Specific Factors
Possible Cause: The influenza strain you are using may not be susceptible to this compound.
Troubleshooting Steps:
-
Confirm Virus Strain and Subtype:
-
Verify the identity of your virus stock.
-
This compound's efficacy is reported against specific strains (e.g., A/WSN/33). If you are using a different strain, it may have polymorphisms in the HA protein that reduce the binding affinity of the inhibitor.
-
-
Sequence the Hemagglutinin (HA) Gene:
-
If you suspect viral resistance, sequencing the HA gene of your virus stock can identify mutations in the putative binding site of this compound.
-
Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well cell culture plates
-
Influenza virus stock
-
This compound
-
Infection medium (e.g., DMEM with 1 µg/ml TPCK-trypsin and 0.3% BSA)
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% Avicel, with 1 µg/ml TPCK-trypsin)
-
Fixing solution (e.g., 4% formalin)
-
Staining solution (e.g., 1% crystal violet in 20% ethanol)
Procedure:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare a dilution of influenza virus calculated to produce 50-100 plaques per well.
-
Aspirate the growth medium from the cells and wash with serum-free medium.
-
Add the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum.
-
Add the different concentrations of this compound (in overlay medium) to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus or compound).
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until plaques are visible.
-
Fix the cells with formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet.
-
Wash the plates with water, allow them to dry, and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
Microneutralization Assay
This assay measures the ability of a compound to neutralize the infectivity of a standard amount of virus.
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Influenza virus stock (calibrated to a specific TCID50/ml)
-
This compound
-
Virus Growth Medium (VGM)
-
ELISA-based detection reagents (e.g., primary antibody against influenza nucleoprotein, HRP-conjugated secondary antibody, substrate)
Procedure:
-
Seed MDCK cells in 96-well plates to achieve a confluent monolayer.
-
Prepare serial dilutions of this compound in VGM.
-
In a separate 96-well plate, mix the diluted compound with an equal volume of virus suspension (e.g., 100 TCID50).
-
Incubate the virus-compound mixture for 1-2 hours at 37°C.
-
Transfer the mixture to the MDCK cell plate.
-
Incubate for 18-24 hours at 37°C.
-
Fix the cells and perform an ELISA to detect the viral nucleoprotein.
-
The reduction in the ELISA signal in the presence of the compound indicates inhibition of viral replication.
Visualizations
Caption: Troubleshooting workflow for this compound inactivity.
Caption: Mechanism of influenza virus entry and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism underlying the action of a novel fusion inhibitor of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Improving the Reproducibility of BMS-199945 Antiviral Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-199945, an inhibitor of influenza virus fusion. Our goal is to enhance the reproducibility of experimental results by offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antiviral compound that specifically inhibits the fusion of the influenza virus envelope with the endosomal membrane of a host cell.[1][2] This inhibition is achieved by targeting the viral hemagglutinin (HA) protein. The compound stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes that are essential for membrane fusion.[3][4][5]
Q2: Which influenza virus strains are susceptible to this compound?
A2: this compound has demonstrated potent activity against influenza A viruses with group 1 HA, such as H1N1 and H5N1 subtypes.[4] Its efficacy against influenza A viruses with group 2 HA (e.g., H3N2) and influenza B viruses is significantly lower.
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in cell culture media over long incubation periods should be considered, as degradation can affect experimental outcomes.[6][7][8][9]
Q4: What are the known IC50 values for this compound?
A4: The 50% inhibitory concentration (IC50) of this compound against influenza A/WSN/33 virus-induced hemolysis of chicken red blood cells is approximately 0.57 µM. In a trypsin protection assay, the IC50 is approximately 1 µM.[2][10][11]
Troubleshooting Guide
Inconsistent or unexpected results can arise from various factors in antiviral assays. This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell health or density: Variations in cell confluency or viability can significantly impact viral replication and drug efficacy. 2. Inaccurate virus titer: An incorrect multiplicity of infection (MOI) can lead to overwhelming infection or insufficient signal. 3. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can reduce its potency. 4. Variability in assay endpoint measurement: Inconsistent timing or method of quantifying viral activity can introduce errors. | 1. Standardize cell seeding protocols: Ensure consistent cell numbers and confluency at the time of infection. Regularly check cell viability using methods like trypan blue exclusion. 2. Accurately titrate virus stocks: Perform regular titrations of your virus stocks to ensure a consistent MOI is used in each experiment. 3. Proper compound handling: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh dilutions for each experiment. 4. Use a standardized and validated assay endpoint: Ensure consistent incubation times and use a reliable method for quantification (e.g., plaque assay, TCID50, reporter gene expression). |
| No or low antiviral activity observed | 1. Incorrect viral strain: this compound is most effective against influenza A group 1 HA viruses. 2. Suboptimal compound concentration: The concentration range tested may be too low to observe an inhibitory effect. 3. Compound precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. 4. Assay timing: The compound might be added at a stage of the viral life cycle that is too late for it to be effective (post-fusion). | 1. Verify the influenza virus subtype: Confirm that the virus used in the assay has a group 1 hemagglutinin. 2. Perform a dose-response experiment: Test a wide range of concentrations to determine the optimal inhibitory range. 3. Check for precipitation: Visually inspect the prepared media for any signs of compound precipitation. If necessary, adjust the solvent concentration or use a solubilizing agent (while ensuring it doesn't affect the assay). 4. Optimize time-of-addition: In time-of-addition experiments, ensure the compound is added before or during the viral entry step.[4] |
| High cytotoxicity observed | 1. High concentration of this compound: At high concentrations, the compound may exhibit off-target effects leading to cell death.[12][13] 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture media may be toxic to the cells. | 1. Determine the cytotoxic concentration 50 (CC50): Perform a cytotoxicity assay in parallel with the antiviral assay to determine the concentration at which the compound is toxic to the cells. The therapeutic index (CC50/IC50) should be calculated to assess the compound's safety window. 2. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic (typically below 0.5%). |
| Inconsistent results in hemolysis assay | 1. Variable quality of red blood cells (RBCs): The age and condition of the RBCs can affect their susceptibility to hemolysis. 2. Incorrect pH of the fusion buffer: The low pH required to induce fusion must be precise and consistent. 3. Inaccurate virus-to-RBC ratio: An inappropriate ratio can lead to incomplete or excessive hemolysis. | 1. Use fresh RBCs: Use freshly collected and washed red blood cells for each experiment. 2. Calibrate pH meter: Ensure the pH of the fusion buffer is accurately measured and consistent across experiments. 3. Optimize virus-to-RBC ratio: Titrate the virus and RBCs to find the optimal ratio that gives a clear and reproducible hemolytic signal. |
Experimental Protocols
Virus-Induced Hemolysis Inhibition Assay
This assay measures the ability of this compound to inhibit the low pH-induced fusion of influenza virus with red blood cells (RBCs), which results in hemolysis.
Materials:
-
Influenza A virus (e.g., A/WSN/33)
-
Fresh chicken or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate-buffered saline (CBS), pH 4.2-5.5
-
This compound stock solution (in DMSO)
-
96-well U-bottom plates
-
Spectrophotometer
Procedure:
-
Prepare a 0.5% (v/v) suspension of washed RBCs in PBS.
-
In a 96-well plate, serially dilute this compound in PBS. Include a virus-only control (no compound) and a no-virus control.
-
Add a standardized amount of influenza virus to each well containing the compound dilutions and controls. Incubate at room temperature for 30 minutes.
-
Add the 0.5% RBC suspension to all wells and incubate for 1 hour at 4°C to allow virus attachment.
-
Centrifuge the plate at a low speed to pellet the RBCs.
-
Carefully remove the supernatant and resuspend the RBCs in pre-chilled citrate-buffered saline of the desired low pH (e.g., pH 5.2) to induce fusion.
-
Incubate the plate at 37°C for 30 minutes to allow for hemolysis.
-
Centrifuge the plate to pellet the intact RBCs and cell debris.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis inhibition relative to the virus-only control.
Trypsin Protection Assay
This assay assesses the ability of this compound to prevent the low pH-induced conformational change of the HA protein, which would otherwise render it susceptible to trypsin digestion.[3][5][11]
Materials:
-
Purified influenza virus or recombinant HA protein
-
This compound stock solution (in DMSO)
-
PBS, pH 7.4
-
Acetate buffer, pH 5.0
-
Trypsin solution
-
SDS-PAGE gels and reagents
-
Coomassie blue stain or Western blot antibodies against HA
Procedure:
-
Incubate a fixed amount of purified virus or HA protein with serial dilutions of this compound at room temperature for 30 minutes.
-
Expose the mixture to a low pH environment by adding acetate buffer (pH 5.0) and incubate for 15 minutes at 37°C to induce the conformational change.
-
Neutralize the reaction by adding a Tris-HCl buffer (pH 7.5).
-
Add trypsin to the mixture and incubate for 30 minutes at 37°C. The conformational change exposes cleavage sites for trypsin.
-
Stop the trypsin digestion by adding a trypsin inhibitor (e.g., PMSF or soybean trypsin inhibitor).
-
Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-HA antibody.
-
In the absence of the inhibitor, the HA protein will be cleaved by trypsin at low pH. In the presence of an effective concentration of this compound, the pre-fusion conformation will be stabilized, protecting it from trypsin digestion, and the full-length HA band will be visible.
Visualizing Mechanisms and Workflows
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Influenza virus entry and fusion pathway, highlighting the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of BMS-181174. Effects of hypoxia, dicoumarol, and repair deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of small molecule inhibitors, using BMS-199945 as a case example for a compound with a primary antiviral activity.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit influenza virus fusion, but I am observing unexpected changes in my cell culture, such as altered morphology or viability. What could be the cause?
A1: While this compound is known as an influenza virus fusion inhibitor, unexpected cellular changes could indicate potential off-target effects.[1][2] These effects can arise from the compound interacting with cellular targets other than its intended viral target. It is crucial to systematically troubleshoot to determine the cause. We recommend performing dose-response experiments to assess cytotoxicity and comparing the effects in uninfected and infected cells to distinguish between antiviral and off-target cellular effects.
Q2: How can I determine if the observed cellular effects are specific to the action of my small molecule inhibitor?
A2: To ascertain the specificity of the observed effects, consider the following strategies:
-
Use of a structurally related but inactive analog: A similar compound that does not inhibit the primary target should not produce the same cellular effects if they are on-target.
-
Rescue experiments: If the off-target effect is due to the inhibition of a specific cellular pathway, it might be possible to "rescue" the phenotype by adding a downstream component of that pathway.
-
Use of a different inhibitor for the same target: If another inhibitor for the same primary target does not produce the same off-target effects, it suggests the effects are specific to the chemical scaffold of your initial compound.
-
Knockdown or knockout of the putative off-target: If you have a hypothesis about a potential off-target, reducing its expression using techniques like siRNA or CRISPR/Cas9 should mimic or abrogate the observed phenotype.
Q3: What are the first experimental steps to take when suspecting off-target effects?
A3: A logical first step is to perform a cytotoxicity assay to determine the concentration range at which your compound affects cell viability. This will help you define a therapeutic window for your on-target activity. Subsequently, a broad kinase panel screening can provide insights into potential unintended enzymatic targets.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Symptoms:
-
Reduced cell viability at concentrations intended for on-target activity.
-
Changes in cell morphology, such as rounding or detachment.
-
Increased apoptosis or necrosis markers.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Cytotoxicity Assay | To determine the CC50 (50% cytotoxic concentration) and establish a safe working concentration for your experiments. |
| 2 | Compare with a Vehicle Control | To ensure that the solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. |
| 3 | Assess Apoptosis/Necrosis | Use assays like Annexin V/PI staining to understand the mechanism of cell death. |
| 4 | Monitor Mitochondrial Health | Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) as an early indicator of cellular stress. |
Issue 2: Altered Cell Signaling
Symptoms:
-
Unexpected changes in the phosphorylation status of key signaling proteins.
-
Alterations in gene expression profiles unrelated to the intended target.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Kinase Profiling | Screen the compound against a panel of kinases to identify potential off-target interactions. |
| 2 | Western Blotting | Probe for phosphorylation of common signaling pathway proteins (e.g., Akt, ERK, JNK) to identify affected pathways. |
| 3 | Transcriptomic Analysis (RNA-seq) | To get a global view of changes in gene expression and identify dysregulated pathways. |
Quantitative Data Summary
Table 1: Example Cytotoxicity Profile of a Small Molecule Inhibitor
| Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| MDCK | > 100 | > 100 |
| A549 | 75.3 | 75.3 |
| HEK293T | 52.1 | 52.1 |
This is hypothetical data for illustrative purposes.
Table 2: Example Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target | 95 | 10 |
| Off-Target Kinase A | 85 | 150 |
| Off-Target Kinase B | 60 | 800 |
| Off-Target Kinase C | 15 | > 10,000 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) and a vehicle control for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: Kinase Profiling Assay (General Workflow)
-
Compound Submission: Provide the compound to a commercial kinase profiling service.
-
Assay Format: Assays are typically run as in vitro radiometric (33P-ATP) or fluorescence-based assays.
-
Kinase Panel: Select a panel of kinases for screening (e.g., a broad panel of over 400 kinases).
-
Data Reporting: The service will provide data as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as IC50 values for hits.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Hypothetical off-target inhibition of the PI3K/Akt pathway.
References
Technical Support Center: BMS-199945 IC50 Variability
Welcome to the technical support center for BMS-199945. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in IC50 values observed during in vitro experiments with this influenza virus fusion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an influenza virus fusion inhibitor. It specifically targets the hemagglutinin (HA) protein on the surface of the influenza virus. By binding to HA, this compound prevents the low pH-induced conformational change that is essential for the fusion of the viral envelope with the host cell's endosomal membrane. This action effectively blocks the entry of the viral genome into the host cell, thus inhibiting viral replication.[1][2]
Q2: Why am I observing different IC50 values for this compound across different experiments?
A2: Variability in IC50 values is a common issue in pharmacological studies and can be attributed to several factors. For this compound, discrepancies can arise from the specific assay used (e.g., hemolysis inhibition assay vs. trypsin protection assay), variations in experimental conditions (such as pH, temperature, and incubation times), the influenza virus strain and host cells used, and the data analysis methodology.[3][4][5] It is crucial to maintain consistency in experimental protocols to ensure reproducible results.
Q3: What are the reported IC50 values for this compound?
A3: Published data indicates that the IC50 of this compound can vary depending on the assay. For instance, against the influenza A/WSN/33 virus, an IC50 value of 0.57 µM was reported in a virus-induced hemolysis of chicken red blood cells assay, while an IC50 of approximately 1 µM was observed in a trypsin protection assay.[3]
Troubleshooting Guide: Inconsistent IC50 Values
This guide provides a systematic approach to diagnosing and resolving variability in your this compound experiments.
Data Presentation: Impact of Experimental Variables
The following table summarizes how common experimental variables can influence the resulting IC50 values for this compound.
| Experimental Variable | Potential Effect on IC50 | Recommendation |
| Assay Type | Different assays measure different biological endpoints, leading to varied IC50s (e.g., hemolysis vs. plaque reduction). | Select the most relevant assay for your research question and use it consistently. |
| Influenza Virus Strain | Susceptibility to this compound can differ between influenza strains and subtypes. | Clearly report the virus strain used in all experiments. |
| Host Cell Type | The type of cells used (e.g., MDCK cells, chicken red blood cells) can affect viral entry and inhibitor potency. | Maintain a consistent and well-characterized cell line. |
| pH of Assay Buffer | Since this compound inhibits a pH-dependent conformational change, slight variations in pH can significantly alter its apparent activity. | Precisely control and buffer the pH of your assay solutions. |
| Incubation Time | The duration of exposure of the virus to the inhibitor and the cells can influence the measured IC50. | Standardize all incubation times throughout your experiments. |
| Compound Quality and Handling | Degradation or improper storage of this compound can lead to reduced potency. | Ensure the compound's purity and store it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Data Analysis Method | The mathematical model used to fit the dose-response curve can impact the calculated IC50 value.[4] | Use a consistent non-linear regression model (e.g., four-parameter variable slope) for all data sets. |
Experimental Protocols
Below are detailed methodologies for key experiments used to determine the IC50 of influenza virus fusion inhibitors.
1. Hemolysis Inhibition Assay
This assay measures the ability of a compound to prevent the influenza virus from lysing red blood cells at a low pH, a process mediated by HA.
-
Materials:
-
This compound
-
Influenza virus stock
-
Fresh chicken red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Sodium acetate buffer (pH 5.0-5.5)
-
96-well U-bottom plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add a standardized amount of influenza virus to each well containing the compound and incubate at room temperature for 30-60 minutes.
-
Add a suspension of chicken RBCs to each well and incubate at 37°C for 30 minutes to allow virus attachment.
-
Induce hemolysis by adding a low pH sodium acetate buffer to each well.
-
Incubate at 37°C for 30 minutes.
-
Pellet the intact RBCs by centrifugation.
-
Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percent inhibition of hemolysis for each compound concentration relative to virus-only controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.[6][7]
-
2. Trypsin Protection Assay
This assay assesses the conformational change of HA. In its native state, HA is sensitive to trypsin cleavage. At low pH, it undergoes a conformational change that renders it trypsin-resistant. Fusion inhibitors prevent this change.
-
Materials:
-
This compound
-
Influenza virus stock
-
Acetate buffer (pH 5.0)
-
Tris-HCl buffer (pH 10.0)
-
Trypsin
-
SDS-PAGE reagents
-
Western blot apparatus and antibodies against HA
-
-
Procedure:
-
Incubate the influenza virus with various concentrations of this compound for 15 minutes at 37°C.
-
Expose the virus-compound mixture to a low pH (5.0) using acetate buffer for 10 minutes at 37°C to induce the conformational change.
-
Neutralize the mixture with Tris-HCl buffer.
-
Treat the samples with trypsin for 30 minutes at 37°C.
-
Stop the reaction and analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody.
-
Quantify the amount of intact HA. The IC50 is the concentration of this compound that preserves 50% of the HA from trypsin digestion compared to the untreated low-pH control.[6]
-
Visualizations
Influenza Virus Fusion Signaling Pathway and Inhibition by this compound
References
- 1. Molecular mechanism underlying the action of a novel fusion inhibitor of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
BMS-199945 degradation and proper storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-199945.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent effects on cells or assays.
Q2: What are the proper storage conditions for this compound?
This compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C. It is generally recommended to refer to the Certificate of Analysis provided by the supplier for the most accurate storage information.[1] Some suppliers may ship the product at room temperature, but long-term storage at this condition is not advised.
Q3: How can I monitor the stability of this compound in my experimental conditions?
The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid for better peak shape) is a common starting point for small molecule analysis. Degradation would be indicated by a decrease in the area of the parent peak corresponding to this compound and the appearance of new peaks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays. | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. |
| Check the pH of your experimental buffer, as extreme pH can accelerate degradation. | ||
| Inaccurate concentration of the working solution. | Verify the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known, or by HPLC against a standard of known concentration. | |
| Precipitation of the compound in aqueous buffer. | Low solubility in aqueous solutions. | Increase the percentage of DMSO in the final working solution (while staying within the tolerance of your assay). Use a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01%) to improve solubility. |
| Variability between experimental replicates. | Uneven dissolution or precipitation of the compound. | Ensure the stock solution is fully dissolved before making dilutions. Vortex solutions thoroughly. Visually inspect for any precipitate before adding to the experiment. |
| Adsorption of the compound to plasticware. | Use low-adhesion microplates and pipette tips. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C.
Protocol 2: General Stability Assessment using HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a relevant buffer or solvent.
-
Forced Degradation (Optional but Recommended): To identify potential degradation products, subject the solution to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and light (UV or fluorescent).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
-
Data Analysis: Monitor the peak area of this compound over time under different storage conditions. The appearance of new peaks signifies degradation.
Visualizations
Caption: Experimental workflow for handling and stability analysis of this compound.
Caption: Proposed mechanism of action for this compound in inhibiting influenza virus entry.
References
Validation & Comparative
A Comparative Analysis of BMS-199945 and Oseltamivir for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antiviral compounds, BMS-199945 and oseltamivir, targeting the influenza virus. While oseltamivir is a widely approved and utilized neuraminidase inhibitor, this compound represents a different therapeutic strategy as an influenza virus fusion inhibitor. This document summarizes their mechanisms of action, available efficacy data, and the experimental protocols used to generate this data, offering a resource for researchers in the field of antiviral drug development.
Executive Summary
Oseltamivir, a neuraminidase inhibitor, has established efficacy in treating influenza A and B infections, primarily by reducing the duration of symptoms.[1][2] Its mechanism of action, which involves preventing the release of new viral particles from infected cells, is well-characterized. In contrast, this compound is a fusion inhibitor that targets the viral hemagglutinin protein, preventing the virus from entering host cells.[3] While in vitro data demonstrates the potential of this compound, a notable gap exists in the publicly available literature regarding its in vivo efficacy and direct comparative studies against neuraminidase inhibitors like oseltamivir. This guide presents the available data for both compounds to facilitate a scientific comparison based on current knowledge.
Mechanisms of Action
The two compounds employ fundamentally different strategies to inhibit influenza virus replication.
Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the enzymatic activity of neuraminidase, a protein on the surface of the influenza virus. This enzyme is crucial for cleaving sialic acid residues on the host cell, a process necessary for the release of newly formed virus particles. By inhibiting neuraminidase, oseltamivir causes viral progeny to aggregate at the cell surface and prevents their release, thus limiting the spread of infection.[4]
This compound: This compound is an influenza virus fusion inhibitor. It is believed to target the viral hemagglutinin (HA) protein, which is responsible for binding to host cell receptors and mediating the fusion of the viral envelope with the host cell's endosomal membrane. By inhibiting this fusion process, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thereby preventing the initiation of viral replication.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for Oseltamivir.
Caption: Mechanism of action for this compound.
Efficacy Data
In Vitro Efficacy
| Compound | Assay | Virus Strain | IC50 / EC50 | Reference |
| This compound | Hemolysis Inhibition | Influenza A/WSN/33 | 0.57 µM | [3] |
| This compound | Trypsin Protection | Influenza A/WSN/33 | ~1 µM | [3] |
| Oseltamivir | Not Specified | Influenza A and B viruses | Comparable efficacy between free base and phosphate forms | [5] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency. The data for this compound is limited to a single influenza strain.
In Vivo Efficacy
Oseltamivir:
| Animal Model | Virus Strain | Key Findings | Reference |
| Mice | Influenza A (mouse-adapted A/Puerto Rico/8/34) | Dose-dependent therapeutic activity, reduced body weight loss, and significantly better survival. Histopathological analysis showed disappearance of virus-induced inflammatory cell infiltration in the lungs at a dose of 10 mg/kg. | [5] |
This compound:
No publicly available in vivo efficacy data for this compound against influenza was identified in the conducted search.
Experimental Protocols
This compound: In Vitro Assays
Hemolysis Inhibition Assay (General Protocol): This assay measures the ability of a compound to prevent the fusion of the influenza virus with red blood cells (RBCs), which is indicated by the release of hemoglobin (hemolysis) at a low pH.
-
Influenza virus is incubated with chicken red blood cells to allow for viral attachment.
-
The virus-RBC mixture is then incubated with varying concentrations of the test compound (e.g., this compound).
-
The pH of the solution is lowered to mimic the acidic environment of the endosome, which triggers viral fusion.
-
After incubation, the cells are centrifuged, and the supernatant is measured for hemoglobin content, typically by spectrophotometry.
-
The concentration of the compound that inhibits hemolysis by 50% (IC50) is determined.
Trypsin Protection Assay (General Protocol): This assay assesses the conformational changes in the hemagglutinin (HA) protein that are necessary for fusion. In its prefusion state, HA is resistant to cleavage by trypsin. Upon exposure to low pH, HA undergoes a conformational change, rendering it susceptible to trypsin digestion. Fusion inhibitors can stabilize the prefusion conformation, protecting it from trypsin.
-
Purified influenza virus or recombinant HA is incubated with the test compound.
-
The mixture is then exposed to a low pH buffer to induce conformational changes in HA.
-
The pH is neutralized, and trypsin is added to the mixture.
-
The digestion of HA is analyzed, typically by SDS-PAGE and Coomassie blue staining or Western blotting.
-
The concentration of the compound that protects 50% of the HA from trypsin digestion (IC50) is determined.
Oseltamivir: In Vivo Mouse Model
Influenza A Virus Infection Model in Mice (General Protocol):
-
Animals: Typically, specific pathogen-free BALB/c mice are used.
-
Virus: A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1), is used for infection.
-
Infection: Mice are anesthetized and intranasally inoculated with a specific dose of the virus.
-
Treatment: Oseltamivir is administered orally (e.g., by gavage) at various doses, starting at a specified time point post-infection (e.g., 4 hours) and continued for a defined period (e.g., twice daily for 5 days). A control group receives a placebo (e.g., sterile water).[5]
-
Monitoring: Mice are monitored daily for signs of illness, including weight loss and mortality, for a period of approximately 14 days.
-
Viral Load and Pathology: At specific time points post-infection, subgroups of mice are euthanized, and their lungs are harvested to determine viral titers (e.g., by plaque assay or TCID50) and to assess lung pathology through histopathological examination.[5]
Discussion and Future Directions
The available data indicates that this compound is a potent in vitro inhibitor of influenza virus fusion. Its distinct mechanism of action, targeting a different stage of the viral life cycle than neuraminidase inhibitors, makes it an interesting candidate for further investigation, potentially as part of a combination therapy to combat antiviral resistance.
However, the lack of in vivo efficacy data and direct comparative studies with established antivirals like oseltamivir is a significant limitation in assessing its therapeutic potential. Future research should focus on evaluating the efficacy of this compound in animal models of influenza infection to determine its in vivo activity, pharmacokinetic properties, and safety profile. Head-to-head comparisons with oseltamivir and other approved influenza antivirals would be crucial to understand its relative efficacy and potential advantages.
For oseltamivir, while its efficacy is established, ongoing research continues to explore its effectiveness against newly emerging influenza strains and in different patient populations. The development of resistance remains a concern, highlighting the continuous need for novel antiviral agents with diverse mechanisms of action, a category into which this compound falls.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-influenza drugs and neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of BMS-199945 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of BMS-199945, an investigational influenza virus fusion inhibitor. Due to the limited availability of public data on this compound's efficacy in primary human airway epithelial cells, this document outlines the established methodologies for such validation, presents the currently available data for this compound, and draws comparisons with other antiviral agents for which primary cell data have been published.
Executive Summary
This compound has been identified as an inhibitor of influenza A virus fusion. Its mechanism of action is believed to involve the inhibition of the conformational changes in the viral hemagglutinin (HA) protein that are necessary for the fusion of the viral and endosomal membranes, a critical step in viral entry. However, to date, peer-reviewed studies detailing its antiviral activity in primary human airway epithelial cells are not publicly available. This guide, therefore, serves as a framework for the potential evaluation of this compound, placing its known characteristics in the context of other anti-influenza agents.
Data Presentation: Comparative Antiviral Activity
Direct comparative data for this compound in primary cells is not available. The following table summarizes the known in vitro activity of this compound and provides data for other influenza antiviral drugs in relevant cell models, including primary human airway epithelial cells, for contextual comparison.
| Compound | Mechanism of Action | Virus Strain | Cell Type | Endpoint | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Influenza Fusion Inhibitor | Influenza A/WSN/33 | Chicken Red Blood Cells | Hemolysis Inhibition | 0.57 µM | Not Reported | Not Reported |
| Oseltamivir | Neuraminidase Inhibitor | Influenza A/California/04/2009 (H1N1) | Primary Human Airway Epithelial Cells | Viral Titer Reduction | ~0.19 µM[1] | >100 µM | >526 |
| Baloxavir marboxil | Cap-dependent Endonuclease Inhibitor | Influenza A/Victoria/2011 (H3N2) | Primary Human Bronchial Epithelial Cells | Viral RNA Reduction | ~0.6 nM | >10 µM | >16,667 |
| Favipiravir (T-705) | RNA Polymerase (RdRp) Inhibitor | Influenza A/PR/8/34 (H1N1) | Madin-Darby Canine Kidney (MDCK) Cells | Plaque Reduction | 0.013 - 0.48 µg/mL[2] | >1000 µg/mL[2] | >2000[2] |
| Arbidol | Fusion Inhibitor | Influenza A/PR/8/34 (H1N1) | MDCK Cells | CPE Inhibition | 9.8 µM | >100 µM | >10 |
Note: The data presented are from different studies and experimental conditions, which limits direct comparison. The lack of primary cell data for this compound is a significant gap in understanding its potential clinical efficacy.
Experimental Protocols
To validate the antiviral activity of a compound like this compound in primary cells, a series of well-defined experiments are required. Below are detailed methodologies for key assays.
Primary Human Airway Epithelial Cell Culture
-
Cell Sourcing: Primary human bronchial epithelial cells (HBECs) are obtained from healthy donors via bronchoscopy or from commercial suppliers.
-
Culture System: Cells are typically cultured on semi-permeable membrane supports (e.g., Transwell® inserts) at an air-liquid interface (ALI). This culture method allows the cells to differentiate into a pseudostratified epithelium that closely mimics the in vivo airway, complete with ciliated and mucus-producing cells.
-
Differentiation: Cells are maintained in specialized differentiation medium for 4-6 weeks to achieve full differentiation. The integrity of the epithelial barrier is monitored by measuring the transepithelial electrical resistance (TEER).
Antiviral Activity Assays
-
Virus Propagation: Influenza virus strains of interest are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
Infection of Primary Cells: Differentiated primary HBEC cultures are infected apically with a defined multiplicity of infection (MOI) of the influenza virus.
-
Compound Treatment: The antiviral compound (e.g., this compound) is typically added to the basolateral medium to mimic systemic drug delivery. A range of concentrations should be tested to determine the dose-response relationship.
-
Endpoints for Antiviral Efficacy:
-
Viral Titer Reduction Assay: Apical washes are collected at various time points post-infection (e.g., 24, 48, 72 hours), and the amount of infectious virus is quantified by plaque assay or TCID50 assay on MDCK cells. The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the viral titer by 50%.
-
Viral RNA Quantification: Viral RNA is extracted from apical washes or cell lysates and quantified by quantitative reverse transcription PCR (qRT-PCR). The EC50 can also be determined based on the reduction of viral RNA levels.
-
Immunofluorescence Staining: Infected cells can be fixed and stained for viral antigens (e.g., nucleoprotein) to visualize the extent of infection and the effect of the compound.
-
Cytotoxicity Assay
-
MTT or MTS Assay: The cytotoxicity of the compound on primary HBEC cultures is assessed using metabolic assays such as MTT or MTS. These assays measure the metabolic activity of the cells, which correlates with cell viability.
-
TEER Measurement: A decrease in transepithelial electrical resistance can also indicate cytotoxicity, as it reflects a loss of epithelial barrier integrity.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and can be quantified to assess cytotoxicity.
-
Calculation of CC50: The 50% cytotoxic concentration (CC50) is the drug concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
Mandatory Visualizations
Influenza Virus Entry and Fusion Inhibition Pathway
The following diagram illustrates the mechanism of influenza virus entry into a host cell and the step at which fusion inhibitors like this compound are proposed to act.
Caption: Influenza virus entry and the inhibitory action of fusion inhibitors.
Experimental Workflow for Antiviral Validation in Primary Cells
This diagram outlines the key steps involved in testing the antiviral efficacy of a compound in a primary human airway epithelial cell model.
Caption: Workflow for validating antiviral activity in primary airway cells.
References
- 1. Characterization of orally efficacious influenza drug with high resistance barrier in ferrets and human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral drug screening by assessing epithelial functions and innate immune responses in human 3D airway epithelium model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Profiles of Influenza Virus Fusion Inhibitors and Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-resistance profiles of the influenza virus fusion inhibitor, BMS-199945, in relation to other classes of antiviral drugs. Due to the limited publicly available data on specific resistance mutations for this compound, this document extrapolates from the known mechanisms of resistance for other hemagglutinin (HA) fusion inhibitors and compares them to established resistance patterns of neuraminidase (NA) inhibitors and M2 ion channel blockers.
Mechanism of Action: this compound and Other Fusion Inhibitors
This compound is a potent small molecule inhibitor of influenza A virus fusion.[1][2][3] It targets the viral surface glycoprotein hemagglutinin (HA), a critical component for viral entry into host cells. The primary function of HA is to bind to sialic acid receptors on the host cell surface and, upon endocytosis, to mediate the fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by the low pH environment of the endosome, which induces a significant conformational change in the HA protein.
This compound and similar fusion inhibitors act by binding to the HA protein and stabilizing its pre-fusion conformation.[3] This action prevents the low pH-triggered conformational rearrangement necessary for the exposure of the fusion peptide and subsequent membrane fusion.[3] By blocking this essential step, the viral genome is unable to enter the host cell cytoplasm, thus inhibiting viral replication at an early stage.
Cross-Resistance Profiles: A Comparative Overview
At present, there are no specific studies detailing the cross-resistance of this compound with other antiviral agents. However, based on its mechanism of action targeting the HA protein, it is anticipated that this compound would not exhibit cross-resistance with antivirals that have different molecular targets, such as neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and M2 ion channel blockers (e.g., amantadine, rimantadine). Resistance to one class of drugs is unlikely to confer resistance to another if their mechanisms of action are distinct.
For other HA fusion inhibitors, resistance has been associated with mutations in the HA gene, particularly in the HA2 subunit which is central to the fusion process. For instance, resistance to the fusion inhibitor BMY-27709 has been linked to mutations at the N-terminus of the HA2 subunit. It is plausible that resistance to this compound would also arise from mutations within the HA protein that either prevent the binding of the inhibitor or destabilize the pre-fusion conformation, allowing the conformational change to occur despite the presence of the drug.
The following table summarizes the known resistance profiles of major classes of influenza antivirals.
| Antiviral Class | Example Drugs | Viral Target | Common Resistance Mutations | Expected Cross-Resistance with this compound |
| HA Fusion Inhibitors | This compound, BMY-27709 | Hemagglutinin (HA) | Not specifically identified for this compound; likely in HA gene. | High potential with other HA inhibitors targeting the same binding site. |
| Neuraminidase (NA) Inhibitors | Oseltamivir, Zanamivir | Neuraminidase (NA) | H275Y in N1; R292K, E119V in N2 | Unlikely, due to different viral targets. |
| M2 Ion Channel Blockers | Amantadine, Rimantadine | M2 Proton Channel | S31N in M2 protein | Unlikely, due to different viral targets. |
| Polymerase Inhibitors | Baloxavir marboxil | PA subunit of polymerase | I38T/M/F in PA | Unlikely, due to different viral targets. |
Experimental Protocols for Antiviral Resistance Studies
The following outlines a general methodology for the in vitro selection and characterization of influenza virus strains resistant to an antiviral agent like this compound.
1. In Vitro Selection of Resistant Virus:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Propagation: A wild-type influenza A virus strain (e.g., A/WSN/33) is propagated in MDCK cells.
-
Serial Passage: The virus is serially passaged in MDCK cells in the presence of sub-inhibitory to increasing concentrations of this compound. The starting concentration is typically the IC50 of the drug.
-
Monitoring Cytopathic Effect (CPE): The development of viral CPE is monitored in each passage. Supernatants from cultures showing CPE at the highest drug concentration are used to infect fresh cell monolayers with a higher concentration of the inhibitor.
-
Plaque Purification: After several passages, when the virus demonstrates the ability to replicate at significantly higher drug concentrations, individual resistant clones are isolated by plaque purification.
2. Phenotypic Characterization:
-
Antiviral Susceptibility Assay: The IC50 values of this compound and other antiviral drugs (e.g., oseltamivir, amantadine) against the resistant and wild-type viruses are determined using a plaque reduction assay or a yield reduction assay. This will establish the resistance phenotype and assess cross-resistance.
-
Viral Fitness Assays: The replication kinetics of the resistant and wild-type viruses are compared by performing multistep growth curves in cell culture. Competitive replication assays can also be conducted.
3. Genotypic Characterization:
-
RNA Extraction and Sequencing: Viral RNA is extracted from the resistant and wild-type virus stocks. The full-length sequences of all eight viral gene segments are determined by reverse transcription-polymerase chain reaction (RT-PCR) followed by Sanger or next-generation sequencing.
-
Mutation Identification: The sequences of the resistant viruses are compared to the wild-type sequence to identify amino acid substitutions.
-
Reverse Genetics: To confirm that the identified mutations are responsible for the resistance phenotype, reverse genetics is used to introduce the mutations into a wild-type virus background. The susceptibility of the resulting recombinant viruses to the antiviral is then tested.
Conclusion
This compound represents a class of influenza antivirals with a mechanism of action distinct from the currently approved neuraminidase inhibitors and the largely obsolete M2 blockers. This suggests a low probability of cross-resistance between this compound and these other drug classes. However, the potential for the emergence of resistance to this compound through mutations in the hemagglutinin gene remains. Further research, following the experimental protocols outlined above, is necessary to specifically identify resistance mutations for this compound, to understand their impact on viral fitness, and to definitively assess the cross-resistance profile with other HA-targeting inhibitors and antivirals with different mechanisms of action. Such studies are crucial for the strategic development and deployment of new anti-influenza therapies.
References
A Comparative Analysis of BMS-199945 and Oseltamivir Against Oseltamivir-Resistant Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of BMS-199945 and oseltamivir, with a particular focus on oseltamivir-resistant influenza strains. While direct comparative studies on the efficacy of this compound against oseltamivir-resistant influenza are limited in publicly available literature, this guide offers a comprehensive analysis based on their distinct antiviral mechanisms and available preclinical data.
Executive Summary
Oseltamivir, a neuraminidase inhibitor, is a cornerstone of current influenza antiviral therapy. However, the emergence of resistant strains, primarily through mutations in the neuraminidase protein such as the H275Y substitution, poses a significant clinical challenge. This compound, an influenza virus fusion inhibitor, targets a different stage of the viral lifecycle—the entry of the virus into the host cell. This fundamental difference in their mechanism of action suggests that this compound may retain its efficacy against influenza strains that have developed resistance to neuraminidase inhibitors like oseltamivir. This guide will delve into the available data, experimental methodologies, and the distinct pathways these two compounds inhibit.
Table 1: Quantitative Comparison of In Vitro Efficacy
| Compound | Target | Influenza Strain | Assay | IC50 / EC50 | Citation |
| This compound | Hemagglutinin (Fusion) | Influenza A/WSN/33 | Virus-induced Hemolysis of Chicken RBC | 0.57 µM | [1] |
| Influenza A/WSN/33 | Trypsin Protection Assay | ~1 µM | [1] | ||
| Oseltamivir Carboxylate (Active Metabolite) | Neuraminidase | Influenza A/California/07/2009 (H1N1) - Sensitive | Neuraminidase Inhibition Assay | 0.04–0.08 μM | [2] |
| Influenza A/Mississippi/03/2001 (H1N1) with H275Y - Resistant | Neuraminidase Inhibition Assay | Inactive at 100 µM | [2] | ||
| Pandemic H1N1 (2009) with H275Y - Resistant | Neuraminidase Inhibition Assay | ~300-fold increase compared to wild-type | [3] |
Note: The H275Y mutation in the neuraminidase gene is a common mutation that confers resistance to oseltamivir.[4]
Mechanisms of Action and Resistance
Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the enzymatic activity of the influenza neuraminidase protein. This enzyme is crucial for the release of newly formed virus particles from the surface of an infected cell, thus preventing the spread of the infection to other cells. Resistance to oseltamivir typically arises from amino acid substitutions in the neuraminidase protein that reduce the binding affinity of the drug. The most well-characterized of these is the H275Y mutation.[5]
This compound: In contrast, this compound is an influenza virus fusion inhibitor. It targets the viral hemagglutinin (HA) protein, which is responsible for binding to host cell receptors and mediating the fusion of the viral envelope with the endosomal membrane. By inhibiting this fusion process, this compound prevents the viral genome from entering the host cell cytoplasm, thereby halting replication at a very early stage. Because it acts on a different viral protein and a distinct step in the viral lifecycle, it is hypothesized that this compound would be effective against strains resistant to neuraminidase inhibitors.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and oseltamivir are best illustrated by their points of intervention in the influenza virus lifecycle.
Caption: Influenza virus lifecycle and points of inhibition for this compound and oseltamivir.
A typical experimental workflow to compare the efficacy of these two compounds against an oseltamivir-resistant influenza strain would involve several key steps.
Caption: A generalized workflow for comparing antiviral efficacy against influenza viruses.
Experimental Protocols
Hemagglutinin-Mediated Membrane Fusion Inhibition Assay (for this compound)
This assay assesses the ability of a compound to inhibit the fusion of the influenza virus envelope with a target membrane, a process mediated by the hemagglutinin (HA) protein.
-
Virus-induced Hemolysis of Chicken Red Blood Cells (RBCs):
-
Influenza virus is pre-incubated with varying concentrations of this compound.
-
Chicken RBCs are added to the virus-compound mixture.
-
The pH of the solution is lowered to mimic the acidic environment of the endosome, which triggers the conformational change in HA required for fusion.
-
Fusion of the virus with the RBC membrane leads to hemolysis (rupture of the RBCs).
-
The extent of hemolysis is quantified by measuring the release of hemoglobin spectrophotometrically.
-
The IC50 is the concentration of this compound that inhibits hemolysis by 50%.[1]
-
-
Trypsin Protection Assay:
-
Purified influenza virus is incubated with different concentrations of this compound.
-
The mixture is exposed to a low pH to induce the conformational change in HA.
-
In its fusion-active state, the HA protein becomes susceptible to cleavage by the protease trypsin.
-
If this compound inhibits the conformational change, the HA protein remains in its native state and is protected from trypsin digestion.
-
The integrity of the HA protein is analyzed by techniques such as SDS-PAGE and Western blotting.
-
The IC50 is the concentration of this compound that protects 50% of the HA from trypsin cleavage.[1][6]
-
Neuraminidase Inhibition Assay (for Oseltamivir)
This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase (NA) protein.
-
Fluorometric or Chemiluminescent Assay:
-
A purified preparation of the influenza virus or recombinant NA protein is used as the enzyme source.
-
The enzyme is pre-incubated with a range of concentrations of oseltamivir carboxylate (the active form of oseltamivir).
-
A fluorogenic or chemiluminescent substrate of NA (e.g., MUNANA) is added to the mixture.
-
Cleavage of the substrate by active NA generates a fluorescent or luminescent signal.
-
The signal intensity is measured using a plate reader.
-
The IC50 is the concentration of oseltamivir that reduces NA activity by 50%.[7]
-
Conclusion
Based on their distinct mechanisms of action, this compound holds theoretical promise for the treatment of influenza infections caused by oseltamivir-resistant strains. By targeting the essential and highly conserved process of viral fusion mediated by hemagglutinin, this compound circumvents the resistance mechanisms that affect neuraminidase inhibitors. However, the lack of recent and direct comparative studies evaluating this compound against clinically relevant oseltamivir-resistant influenza isolates is a significant knowledge gap. Further in vitro and in vivo studies are imperative to validate the efficacy of fusion inhibitors like this compound as a viable alternative or complementary therapy for combating drug-resistant influenza.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of H275Y oseltamivir resistance gene mutation among Influenza A(H1N1)pdm09 patients by allelic discrimination real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing the fitness of a dual-antiviral drug resistant human influenza virus in the ferret model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of BMS-199945 for Influenza Hemagglutinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-199945, an inhibitor of influenza virus fusion, with other alternative compounds targeting the viral hemagglutinin (HA) protein. The following sections detail the available experimental data, outline the methodologies for key validation assays, and present visualizations of the underlying biological and experimental processes.
Quantitative Comparison of Influenza Hemagglutinin Inhibitors
The table below summarizes the available quantitative data for this compound and its comparators, Arbidol and J1. This data is essential for evaluating the potency and spectrum of these inhibitors.
| Compound | Target | Influenza Strain(s) | Assay Type | IC50/EC50 | Binding Affinity (Kd) | Off-Target Effects | Citation(s) |
| This compound | Hemagglutinin (Fusion) | A/WSN/33 (H1N1) | Virus-induced Hemolysis | 0.57 µM | Data not available | Data not available | [1][2] |
| A/WSN/33 (H1N1) | Trypsin Protection Assay | ~1 µM | Data not available | Data not available | [1][2] | ||
| Arbidol | Hemagglutinin (Fusion) | A/PR/8/34 (H1N1) | Antiviral Activity Assay | 2.7 - 13.8 µg/mL | Data not available | Active against a broad range of other viruses (RSV, Rhinovirus, Coxsackievirus, Adenovirus) | [3][4] |
| A/H1N1 & A/H3N2 | Antiviral Activity Assay | 4.4 - 12.1 µM | Data not available | Can inhibit the hERG potassium channel (IC50 = 0.3030 µM) | [5] | ||
| J1 | Hemagglutinin (HA2 Subunit) | H1N1, H7N9, H5N1, H3N2 | Antiviral Activity Assay | Data not available | Data not available | Active against other enveloped viruses (RSV, SARS-CoV-2, HCoV-OC43, HSV-1, HSV-2) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Virus-Induced Hemolysis Assay
This assay assesses the ability of a compound to inhibit the fusion of the influenza virus envelope with red blood cell membranes, a process mediated by hemagglutinin at low pH.
Principle: Influenza virus, when activated by a low pH environment, causes the lysis (hemolysis) of red blood cells (RBCs). An effective fusion inhibitor will prevent this hemolysis.
Protocol:
-
Preparation of Red Blood Cells: Collect fresh chicken red blood cells (cRBCs) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components. Resuspend the washed cRBCs to a final concentration of 0.5% in PBS.
-
Compound Incubation: Serially dilute the test compound (e.g., this compound) in PBS to the desired concentrations.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of influenza virus (e.g., A/WSN/33). Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the compound to bind to the virus.
-
Hemolysis Induction: Add the virus-compound mixture to the 0.5% cRBC suspension. To induce fusion and subsequent hemolysis, lower the pH of the solution to an acidic level (e.g., pH 5.2) using a suitable buffer (e.g., citrate buffer). Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement of Hemolysis: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a 96-well plate.
-
Data Analysis: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is directly proportional to the amount of hemoglobin released and, therefore, the extent of hemolysis. Calculate the percentage of hemolysis inhibition relative to a virus-only control (100% hemolysis) and a no-virus control (0% hemolysis). The IC50 value is determined as the concentration of the compound that inhibits hemolysis by 50%.
Trypsin Protection Assay
This assay evaluates the ability of a compound to stabilize the pre-fusion conformation of hemagglutinin, thereby preventing the low pH-triggered conformational changes that expose trypsin cleavage sites.
Principle: In its native, pre-fusion state, the HA protein is resistant to cleavage by the protease trypsin. Upon exposure to low pH, HA undergoes a conformational change, exposing sites that are susceptible to trypsin digestion. A compound that stabilizes the pre-fusion conformation will protect HA from trypsin cleavage even at low pH.
Protocol:
-
Virus Preparation: Purify the influenza virus (e.g., A/WSN/33) to be tested.
-
Compound Incubation: Incubate the purified virus with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 30 minutes) at room temperature.
-
Acidification: Expose the virus-compound mixture to a low pH buffer (e.g., pH 5.0) for a short period (e.g., 15 minutes) to induce the conformational change in HA. A control sample is kept at a neutral pH.
-
Neutralization and Trypsin Treatment: Neutralize the pH of the samples. Add a solution of trypsin to all samples and incubate at 37°C for a defined time (e.g., 30 minutes).
-
Analysis of HA Cleavage: Stop the trypsin digestion by adding a trypsin inhibitor. Analyze the HA protein fragments by SDS-PAGE followed by Western blotting using an anti-HA antibody.
-
Data Interpretation: In the absence of an effective inhibitor, the HA protein in the acid-treated sample will be cleaved by trypsin, resulting in smaller protein bands on the Western blot. If the compound stabilizes the pre-fusion conformation, the HA protein will remain intact, similar to the neutral pH control. The concentration at which the compound protects 50% of the HA from cleavage is the IC50.
Visualizations
The following diagrams illustrate the mechanism of influenza virus fusion and a general workflow for validating the specificity of hemagglutinin inhibitors.
Caption: Mechanism of influenza hemagglutinin-mediated membrane fusion.
Caption: Experimental workflow for validating inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arbidol.org [arbidol.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A small molecule compound targeting hemagglutinin inhibits influenza A virus and exhibits broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Influenza Hemagglutinin Fusion Inhibitors: BMS-199945 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The influenza virus hemagglutinin (HA) protein is a critical target for antiviral drug development due to its essential role in the viral entry process. Inhibition of HA-mediated membrane fusion is a promising strategy to neutralize a broad range of influenza strains. This guide provides a detailed head-to-head comparison of BMS-199945, a potent influenza virus fusion inhibitor, with other notable HA inhibitors. The comparative analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Mechanism of Action: Targeting Viral Entry
Influenza virus entry into host cells is a multi-step process initiated by the binding of the HA protein to sialic acid receptors on the cell surface. Following endocytosis, the acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. HA fusion inhibitors disrupt this process by binding to the HA protein and stabilizing its pre-fusion conformation, thus preventing the conformational changes required for membrane fusion.
dot
Caption: Influenza virus entry and fusion pathway and the inhibitory action of HA inhibitors.
Performance Comparison of HA Fusion Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected HA fusion inhibitors against various influenza A virus strains. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are presented, indicating the concentration of the compound required to inhibit viral activity by 50%. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target Influenza Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | Influenza A/WSN/33 (H1N1) | Hemolysis Inhibition | 0.57 | [1] |
| Influenza A/PR/8/34 (H1N1) | Trypsin Protection | ~1.0 | [1] | |
| BMY-27709 | Influenza A/WSN/33 (H1N1) | Hemolysis Inhibition | 7.0 | |
| Influenza A/PR/8/34 (H1N1) | Trypsin Protection | 55 | ||
| MBX2329 | Influenza A/PR/8/34 (H1N1) | Plaque Reduction | 0.29 - 0.53 | [2] |
| MBX2546 | Influenza A/PR/8/34 (H1N1) | Plaque Reduction | 0.3 - 5.8 | [2] |
| JNJ4796 | H1N1 Strains | Virus Neutralization | 0.012 - 0.066 | [3] |
| H5N1 Strains | Virus Neutralization | 0.449 - 3.24 | [3] | |
| Arbidol | Group 1 HAs (e.g., H1, H5) | Various | Higher µM range | [4] |
| Group 2 HAs (e.g., H3, H7) | Various | Lower µM range | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Hemolysis Inhibition Assay
This assay measures the ability of a compound to prevent the fusion of the influenza virus with red blood cells (RBCs) at a low pH, which mimics the conditions of the endosome.
Protocol:
-
Virus Preparation: Influenza virus (e.g., A/WSN/33) is propagated and purified. The viral titer is determined.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Incubation: The diluted compound is pre-incubated with a standardized amount of the influenza virus for a specified time (e.g., 30 minutes) at room temperature.
-
RBC Addition: A suspension of chicken red blood cells (RBCs) is added to the virus-compound mixture.
-
Acidification: The pH of the mixture is lowered (e.g., to pH 5.2) to induce viral fusion.
-
Incubation and Lysis: The mixture is incubated to allow for hemolysis (lysis of RBCs) to occur.
-
Quantification: The extent of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm), which corresponds to the amount of hemoglobin released.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits hemolysis by 50% compared to the control (no compound).
dot
Caption: Workflow for the Hemolysis Inhibition Assay.
Trypsin Protection Assay
This assay assesses the ability of a compound to stabilize the pre-fusion conformation of the HA protein. In its pre-fusion state at neutral pH, HA is resistant to trypsin digestion. The low pH-induced conformational change exposes trypsin cleavage sites. An effective inhibitor will protect HA from digestion even at a low pH.
Protocol:
-
HA Preparation: Purified bromelain-released HA (BHA) is used.
-
Compound Incubation: The BHA is incubated with various concentrations of the test compound.
-
Acidification: The pH of the BHA-compound mixture is lowered to induce the conformational change.
-
Neutralization: The pH is returned to neutral.
-
Trypsin Digestion: Trypsin is added to the mixture to digest any conformationally altered HA.
-
Analysis: The reaction products are analyzed by SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis).
-
Quantification: The amount of intact (undigested) HA is quantified by densitometry.
-
IC50 Determination: The IC50 value is the concentration of the compound that protects 50% of the HA from trypsin digestion.
Concluding Remarks
This compound demonstrates potent inhibition of influenza A virus fusion, particularly against H1N1 strains. Its efficacy, as measured by hemolysis inhibition and trypsin protection assays, is significantly greater than its earlier analog, BMY-27709. When compared to other classes of HA inhibitors, such as MBX2329, MBX2546, and JNJ4796, this compound shows comparable potency in the low micromolar range. Arbidol, another well-known HA inhibitor, exhibits broader spectrum activity but generally with lower potency compared to these more targeted inhibitors.
The continued development and characterization of HA fusion inhibitors like this compound are crucial for expanding the arsenal of antiviral therapeutics against influenza. The experimental protocols and comparative data presented in this guide are intended to support further research and development in this critical area.
References
In Vivo Efficacy of BMS-199945: A Comparative Analysis with Approved Influenza Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the influenza virus fusion inhibitor BMS-199945 against established antiviral agents. While in vivo efficacy data for this compound in animal models is not publicly available, this document summarizes its known in vitro activity and presents a comprehensive overview of the in vivo performance of approved influenza treatments—Oseltamivir, Zanamivir, and Baloxavir marboxil—supported by experimental data from animal models.
Executive Summary
This compound is an investigational small molecule identified as an inhibitor of influenza virus fusion. In vitro studies have demonstrated its potential to interfere with the viral entry process.[1][2][3] However, a critical gap exists in the preclinical data package for this compound, as no in vivo studies in animal models have been published to validate its efficacy.
In contrast, the neuraminidase inhibitors Oseltamivir and Zanamivir, and the cap-dependent endonuclease inhibitor Baloxavir marboxil, have undergone extensive in vivo testing in various animal models, predominantly mice and ferrets. These studies have established their efficacy in reducing viral titers, mitigating clinical symptoms, and improving survival rates. This guide will objectively present the available data to aid researchers in understanding the current landscape of influenza antiviral development and to highlight the necessary steps for the further evaluation of novel candidates like this compound.
This compound: In Vitro Activity
This compound has been characterized as an inhibitor of influenza A virus-induced hemolysis. The available quantitative data from in vitro assays are summarized below.
| Compound | Assay | Virus Strain | IC50 |
| This compound | Virus-induced hemolysis of chicken RBC | Influenza A/WSN/33 | 0.57 µM[1][2][3] |
| This compound | Trypsin protection assay | Influenza A/WSN/33 | ~1 µM[1][2][3] |
Comparative In Vivo Efficacy of Approved Influenza Antivirals
The following tables summarize the in vivo efficacy of Oseltamivir, Zanamivir, and Baloxavir marboxil in established animal models of influenza infection. These approved drugs serve as benchmarks for the evaluation of new antiviral candidates.
Oseltamivir
| Animal Model | Virus Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Mice (BALB/c) | Influenza A/Mississippi/03/2001 (H1N1, oseltamivir-resistant) | 100 and 300 mg/kg/day (oral, bid for 5 days), initiated 2h pre-infection | 30% and 60% survival, respectively | [4] |
| Mice (BALB/c) | Influenza A/Puerto Rico/8/34 (H1N1) | 10 mg/kg/day (oral, bid for 10 days), initiated 2h pre-infection | ~50% protection from death | [5] |
| Mice (obese) | Influenza A | Not specified | Did not improve viral clearance compared to wild-type mice | [6] |
| Ferrets | Influenza A and B viruses | Not specified | Significant impact on virological parameters for influenza A, lower efficacy for influenza B |
Zanamivir
| Animal Model | Virus Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Mice (BALB/c) | Influenza A/MS-H275Y (H1N1, oseltamivir-resistant) | 30 and 100 mg/kg/day (intraperitoneal, bid for 5 days), initiated 2h pre-infection | 60% and 90% protection from death, respectively | [4] |
| Ferrets | Influenza A | Single 12.5 mg/kg intranasal dose 48h pre-infection | Significant reduction in clinical signs and viral shedding | [7] |
| Ferrets | Influenza A/LosAngeles/1/87 (H3N2) | Varied doses | Reduced fever and viral shedding | [8] |
Baloxavir Marboxil
| Animal Model | Virus Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Mice (BALB/c) | Influenza A/PR/8/34 (H1N1) or B/Hong Kong/5/72 | Single subcutaneous administration of baloxavir acid | Significant reduction in lung viral titers and prolonged survival | |
| Mice | Influenza H1N1 | 15 mg/kg (oral, bid) | Plasma concentrations considered close to a human single dose | [9] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams illustrate the influenza virus fusion pathway and a general workflow for in vivo antiviral efficacy studies.
Caption: Influenza Virus Fusion Pathway and the Target of this compound.
Caption: General Workflow for In Vivo Antiviral Efficacy Studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of influenza antivirals in animal models.
Influenza Virus Infection in Mice
This protocol outlines the typical procedure for infecting mice to test antiviral efficacy.[10][11]
1. Animal Model:
-
Specific pathogen-free BALB/c or C57BL/6 mice, typically 6-8 weeks old.
2. Virus Preparation and Inoculation:
-
Influenza virus stocks are thawed and diluted to the desired concentration in sterile phosphate-buffered saline (PBS).
-
Mice are lightly anesthetized (e.g., with isoflurane).
-
A specific volume of the virus solution (e.g., 50 µL) is administered intranasally.
3. Treatment Administration:
-
The test compound (e.g., Oseltamivir) is administered at predetermined doses and schedules (e.g., twice daily by oral gavage) starting at a specified time relative to infection (e.g., 2 hours pre-infection or 24 hours post-infection).
4. Monitoring and Sample Collection:
-
Mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.
-
At selected time points, subgroups of mice are euthanized, and lungs are harvested for viral load determination (plaque assay or RT-qPCR) and histopathological analysis.
Influenza Virus Infection in Ferrets
Ferrets are considered a gold-standard model for human influenza infection due to similar clinical responses.[12][13][14]
1. Animal Model:
-
Young adult male or female ferrets, screened to be seronegative for circulating influenza strains.
2. Virus Inoculation:
-
Ferrets are lightly anesthetized and inoculated intranasally with the influenza virus.
3. Treatment Administration:
-
Antiviral agents are administered via the appropriate route (e.g., intranasal for Zanamivir, oral for Oseltamivir) at specified doses and times.
4. Clinical and Virological Assessment:
-
Ferrets are monitored daily for clinical signs such as fever (measured by subcutaneous temperature transponders), sneezing, nasal discharge, and activity levels.
-
Nasal washes are collected at regular intervals to determine viral shedding by plaque assay or other titration methods.
Conclusion and Future Directions
This compound demonstrates in vitro activity as an influenza virus fusion inhibitor, a mechanism distinct from currently approved antiviral drugs. However, the absence of in vivo efficacy data in animal models represents a significant hurdle in its development pathway. To advance this compound or similar fusion inhibitors, it is imperative to conduct well-designed in vivo studies in relevant animal models, such as mice and ferrets.
These studies should aim to:
-
Establish a dose-response relationship for efficacy.
-
Determine the therapeutic window for treatment initiation.
-
Assess the impact on viral replication in the respiratory tract.
-
Evaluate the effect on clinical outcomes, including morbidity and mortality.
-
Compare its in vivo efficacy directly against standard-of-care agents like Oseltamivir, Zanamivir, and Baloxavir marboxil.
The comprehensive in vivo data available for the approved antivirals presented in this guide provide a robust framework for designing and interpreting future preclinical studies of novel influenza drug candidates. Such studies are essential to validate new mechanisms of action and to identify promising new therapies to combat seasonal and pandemic influenza.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoprophylaxis of Influenza A Virus Infections, with Single Doses of Zanamivir, Demonstrates that Zanamivir Is Cleared Slowly from the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models Utilized for the Development of Influenza Virus Vaccines [mdpi.com]
- 13. Animal models for influenza virus pathogenesis, transmission, and immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
Benchmarking BMS-199945: A Comparative Analysis Against Established Influenza Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational influenza antiviral BMS-199945 against currently approved antiviral agents. By examining its mechanism of action and available in-vitro efficacy data, this document aims to contextualize the potential of this compound within the current landscape of influenza therapeutics.
Executive Summary
This compound is an experimental small molecule that inhibits influenza virus entry into host cells by targeting the viral hemagglutinin (HA) protein. This mechanism, known as fusion inhibition, represents a different therapeutic strategy compared to the widely used neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir) and the more recent cap-dependent endonuclease inhibitor (Baloxavir marboxil). While direct comparative studies under identical experimental conditions are not publicly available, this guide synthesizes existing data to offer a preliminary benchmark of this compound's anti-influenza activity.
Mechanism of Action: A Different Approach to Influenza Inhibition
Influenza antivirals are broadly classified by their therapeutic targets within the viral lifecycle. This compound distinguishes itself by acting at the initial stage of infection.
-
This compound: This compound is a fusion inhibitor. It binds to the HA protein on the surface of the influenza virus. This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. Consequently, the viral genetic material cannot be released into the cytoplasm, halting the infection process.
-
Neuraminidase (NA) Inhibitors (Oseltamivir, Zanamivir, Peramivir): These drugs target the neuraminidase enzyme on the viral surface. NA is crucial for the release of newly formed virus particles from an infected cell. By inhibiting NA, these agents prevent the spread of the virus to other cells.
-
Cap-Dependent Endonuclease Inhibitor (Baloxavir marboxil): This drug inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein. This enzyme is essential for the virus to "snatch" capped RNA fragments from host cell messenger RNA (mRNA) to initiate the transcription of its own genome. By blocking this process, Baloxavir marboxil effectively stops viral replication.
In Vitro Activity of this compound
The antiviral potency of this compound has been evaluated in cell-based assays that model the initial stages of influenza virus infection. The 50% inhibitory concentration (IC50) values have been reported for the influenza A/WSN/33 strain in two key assays.[1][2]
| Assay Type | Influenza Strain | This compound IC50 |
| Virus-Induced Hemolysis Inhibition | A/WSN/33 | 0.57 µM |
| Trypsin Protection Assay | A/WSN/33 | ~1 µM |
In Vitro Activity of Known Influenza Antivirals
The following tables summarize the reported 50% inhibitory or effective concentrations (IC50/EC50) for a selection of approved influenza antivirals against various influenza strains. It is crucial to note that these values were determined using different assay methodologies (e.g., neuraminidase inhibition, plaque reduction, or cell culture-based assays) and cannot be directly compared with the IC50 values for this compound.
Neuraminidase Inhibitors
| Antiviral | Influenza Strain | Assay Type | Reported IC50/EC50 Range |
| Oseltamivir | Influenza A (H1N1, H3N2), Influenza B | Neuraminidase Inhibition / Plaque Reduction | 0.45 nM - 13 nM |
| Zanamivir | Influenza A (H1N1, H3N2), Influenza B | Neuraminidase Inhibition / Plaque Reduction | 0.92 nM - 4.19 nM |
| Peramivir | Influenza A (H1N1, H3N2), Influenza B | Neuraminidase Inhibition | Varies, generally in the low nanomolar range |
Cap-Dependent Endonuclease Inhibitor
| Antiviral | Influenza Strain | Assay Type | Reported IC50/EC50 Range |
| Baloxavir acid | Influenza A (H1N1, H3N2) | Plaque Reduction / Focus Reduction | 0.16 nM - 0.73 nM |
| Baloxavir acid | Influenza B | Plaque Reduction / Focus Reduction | 2.43 nM - 7.2 nM |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of antiviral activity data. The following are generalized protocols for the key assays mentioned in this guide.
Hemolysis Inhibition Assay
This assay measures the ability of a compound to prevent the fusion of the influenza virus with red blood cells (RBCs) at a low pH, which mimics the conditions within an endosome.
-
Preparation of Reagents:
-
Prepare a suspension of fresh chicken or turkey red blood cells in a buffered saline solution (e.g., PBS).
-
Dilute the influenza virus stock to a standardized concentration.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
-
Assay Procedure:
-
In a 96-well plate, mix the virus suspension with the different concentrations of the test compound and incubate for a specified time (e.g., 1 hour) at room temperature to allow for binding.
-
Add the RBC suspension to each well.
-
Incubate the plate at a low pH (e.g., pH 5.0-5.5) to trigger viral fusion.
-
After the incubation period, centrifuge the plate to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Data Analysis:
-
The percentage of hemolysis inhibition is calculated relative to control wells (virus + RBCs without compound). The IC50 value is determined as the concentration of the compound that inhibits hemolysis by 50%.
-
Trypsin Protection Assay
This assay assesses the stability of the HA protein in its pre-fusion conformation in the presence of an inhibitor. At low pH, HA undergoes a conformational change that makes it susceptible to digestion by trypsin. A fusion inhibitor will stabilize the pre-fusion state, protecting it from trypsin cleavage.
-
Preparation of Reagents:
-
Purify the influenza virus hemagglutinin protein.
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of TPCK-treated trypsin.
-
-
Assay Procedure:
-
Incubate the purified HA with different concentrations of the test compound for a set period.
-
Adjust the pH of the mixture to an acidic level (e.g., pH 5.0) to induce the conformational change in HA.
-
Neutralize the pH and add trypsin to the mixture.
-
Allow the trypsin digestion to proceed for a specific time.
-
Stop the reaction and analyze the protein fragments by SDS-PAGE and Western blotting using an anti-HA antibody.
-
-
Data Analysis:
-
The degree of HA protection from trypsin digestion is quantified. The IC50 is the concentration of the compound that protects 50% of the HA from cleavage.
-
Visualizations
Influenza Virus Entry and Fusion Pathway
Caption: Influenza virus entry pathway and points of antiviral intervention.
General Workflow for In Vitro Antiviral Activity Assay
Caption: A generalized workflow for determining the in vitro efficacy of antiviral compounds.
References
Safety Operating Guide
Proper Disposal of BMS-199945: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for BMS-199945, a potent inhibitor of the influenza virus fusion. Adherence to these protocols is critical for maintaining a safe laboratory environment and minimizing environmental impact.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on safety information for similar research compounds, it should be handled as a hazardous substance. Standard laboratory procedures for the disposal of chemical waste must be strictly followed. All disposal activities must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental contact, wash the affected area with copious amounts of water. For spills, absorb the material with an inert substance and place it in a sealed container for disposal as hazardous waste.
Quantitative Data Summary
Due to the limited availability of public data for this compound, a comprehensive quantitative data table cannot be provided. However, researchers should consult the supplier's technical data sheet for any available physical and chemical properties. For analogous compounds, the following information is often pertinent for disposal considerations:
| Property | Value | Significance for Disposal |
| Molecular Formula | C₂₄H₂₄N₂O₅S | Provides information on the elemental composition. |
| Molecular Weight | 452.53 g/mol | Can be used in calculations for waste concentration. |
| Solubility | Soluble in DMSO | Affects the choice of solvent for decontamination and cleaning. |
| Physical State | Solid | Solid waste will be handled differently than liquid waste. |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.
1. Waste Identification and Segregation:
-
Identify: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be classified as hazardous waste.
-
Segregate: Do not mix this compound waste with non-hazardous waste. It should also be segregated from other incompatible chemical wastes to prevent dangerous reactions.
2. Waste Collection and Storage:
-
Containers: Use only approved, properly labeled hazardous waste containers. The containers should be compatible with the chemical nature of the waste. For solid waste, a securely sealed plastic bag or a wide-mouth container is suitable. For liquid waste, use a leak-proof, screw-cap container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
3. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely.
4. Decontamination of Labware:
-
Rinsing: Reusable labware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), followed by a thorough washing with soap and water.
-
Rinsate Collection: The initial rinsate from the decontamination process must be collected and disposed of as hazardous liquid waste.
Experimental Protocol Waste Management
For any experimental protocol involving this compound, a waste disposal plan should be established before the experiment begins. This plan should detail the types and estimated quantities of waste that will be generated and the specific procedures for their collection and disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
Essential Safety and Logistical Information for Handling BMS-199945
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for BMS-199945 based on general laboratory safety principles for potent antiviral compounds. Since a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are derived from best practices for handling investigational new drugs and potentially hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
Immediate Safety and Handling Overview
This compound is identified as an influenza virus fusion inhibitor.[1][2] As a potent, biologically active molecule, it should be handled with a high degree of caution to minimize exposure. The primary risks associated with similar research compounds include inhalation of aerosols, skin contact, and accidental ingestion. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This guidance is based on general requirements for chemical and biological laboratories.[3][4][5][6][7]
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles and a full-face shield are required when there is a splash hazard.[4] | Protects eyes and face from splashes, aerosols, and flying particles. |
| Hand | Double-gloving with nitrile gloves is recommended. For handling of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) under a nitrile glove is advised.[4] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body | A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of contamination, a disposable gown or coveralls should be worn.[4][6] | Protects skin and personal clothing from contamination. |
| Respiratory | A fit-tested N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) should be used when handling the powdered form of the compound.[6] | Prevents inhalation of fine powders or aerosols. |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[4][6] | Protects feet from spills and falling objects. |
Experimental Protocols: Handling and Operational Plan
1. Preparation and Engineering Controls:
-
All work with this compound, especially handling of the solid compound, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[8][9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[10][11]
-
Prepare all necessary materials and equipment before bringing the compound into the work area to minimize movement and potential for spills.
2. Weighing and Reconstitution:
-
Weigh the solid compound in a fume hood on a tared weigh paper or in a disposable container.
-
When reconstituting the compound, add the solvent slowly to the solid to avoid generating dust.
-
Use a vortex mixer with a sealed cap to ensure complete dissolution.
3. General Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Do not work alone when handling hazardous materials.[12]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[8]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Disposal Plan
The disposal of investigational drugs must comply with institutional, local, and federal regulations.[13][14]
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh papers, pipette tips) should be collected in a designated, labeled hazardous waste container.[13]
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour any solutions down the drain.[15]
-
Empty Vials: The original vials containing the compound should be disposed of as hazardous waste.
-
Decontamination: All work surfaces and equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
Spill and Emergency Procedures
-
Minor Spill: In the event of a small spill within the fume hood, use an appropriate absorbent material to clean the area. Decontaminate the area and dispose of all materials in the hazardous waste container.
-
Major Spill: If a significant spill occurs outside of a containment device, evacuate the area immediately and notify your laboratory supervisor and institutional EHS.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 10. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. General Chemical Safety Guidelines [blink.ucsd.edu]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. resources.tamusa.edu [resources.tamusa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
